(S)-ARI-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSUIZKGNWELRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O3 | |
| Record name | RI-1 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/RI-1_(chemical) | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360083 | |
| Record name | RI-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415713-60-9 | |
| Record name | 3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415713-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RI-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415713609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RI-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RI-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8WG8ZRQ99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RI-1: A Technical Guide to the RAD51 Inhibitor
An In-depth Overview of the Discovery, Mechanism, and Application of a Key Homologous Recombination Inhibitor
Introduction
RI-1 is a small molecule inhibitor that has garnered significant attention within the fields of cancer biology and drug development for its specific targeting of the RAD51 protein, a key player in the homologous recombination (HR) pathway of DNA repair. Discovered in 2012, RI-1 has emerged as a valuable chemical tool to probe the intricacies of DNA repair and as a potential therapeutic agent to sensitize cancer cells to DNA-damaging therapies. This technical guide provides a comprehensive overview of RI-1, detailing its history, mechanism of action, experimental protocols for its use, and its effects on cellular processes.
Discovery and History
RI-1 was identified through a high-throughput screen of a chemical library for compounds that could modulate the binding of RAD51 to single-stranded DNA (ssDNA).[1] The screen identified RI-1 as a potent inhibitor of RAD51's recombinase activity.[1] Its discovery provided researchers with a much-needed tool to specifically interrogate the function of RAD51 in living cells, paving the way for a deeper understanding of the homologous recombination process and its role in cancer development and treatment resistance.
Chemical Properties
RI-1, with the IUPAC name 3-Chloro-1-(3,4-dichlorophenyl)-4-(morpholin-4-yl)-1H-pyrrole-2,5-dione, is a small molecule with a molecular weight of 361.60 g/mol .[2][3] Its chemical formula is C₁₄H₁₁Cl₃N₂O₃.[2]
Table 1: Chemical Properties of RI-1 [2][4]
| Property | Value |
| IUPAC Name | 3-Chloro-1-(3,4-dichlorophenyl)-4-(morpholin-4-yl)-1H-pyrrole-2,5-dione |
| CAS Number | 415713-60-9 |
| Molecular Formula | C₁₄H₁₁Cl₃N₂O₃ |
| Molecular Weight | 361.6 g/mol |
| Solubility | Soluble in DMSO (up to 45 mg/ml) and Ethanol (up to 10 mg/ml with warming) |
Mechanism of Action
RI-1 functions as an irreversible inhibitor of RAD51.[4] Its mechanism of action involves the covalent modification of the cysteine 319 residue on the surface of the RAD51 protein.[1] This binding event is crucial as it disrupts the protein-protein interface necessary for the oligomerization of RAD51 monomers into a nucleoprotein filament on ssDNA.[1] The formation of this filament is an essential step in the search for a homologous template and the subsequent strand invasion during homologous recombination. By preventing filament formation, RI-1 effectively blocks the catalytic activity of RAD51.[1]
Figure 1: Mechanism of RI-1 inhibition of RAD51-mediated homologous recombination.
Quantitative Data
The inhibitory activity of RI-1 has been quantified in various assays and cell lines. The half-maximal inhibitory concentration (IC50) for RAD51 inhibition typically ranges from 5 to 30 µM, depending on the specific experimental conditions.[5] The lethal dose (LD50) for single-agent toxicity in several cancer cell lines has been reported to be in the range of 20-40 µM.
Table 2: Reported IC50 and LD50 Values for RI-1
| Cell Line | Assay Type | Value (µM) | Reference |
| Various | RAD51 Inhibition (in vitro) | 5 - 30 | [5] |
| HeLa | Cell Viability (LD50) | ~20-40 | [5] |
| MCF-7 | Cell Viability (LD50) | ~20-40 | [5] |
| U2OS | Cell Viability (LD50) | ~20-40 | [5] |
| HEK293 (co-treated with Mitomycin C) | Cell Viability (LD50) | 16.62 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving RI-1.
D-Loop Formation Assay
This assay biochemically assesses the ability of RAD51 to mediate the invasion of a single-stranded DNA into a homologous supercoiled duplex DNA, forming a displacement loop (D-loop).
Materials:
-
Purified human RAD51 protein
-
RI-1 (dissolved in DMSO)
-
³²P-labeled single-stranded oligonucleotide (e.g., 90-mer)
-
Homologous supercoiled plasmid DNA (e.g., pUC19)
-
Reaction Buffer (25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM MgCl₂, 2 mM ATP, 100 µg/ml BSA)
-
Stop Buffer (20 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5% SDS, 1 mg/ml Proteinase K)
-
Agarose gel (1%)
-
TAE buffer
-
Phosphorimager
Procedure:
-
Pre-incubate purified RAD51 protein (e.g., 0.5 µM) with varying concentrations of RI-1 or DMSO vehicle control in reaction buffer for 15 minutes at 37°C.
-
Add the ³²P-labeled ssDNA oligonucleotide (e.g., 2 µM) to the reaction mixture and incubate for another 15 minutes at 37°C to allow for presynaptic filament formation.
-
Initiate the strand invasion reaction by adding the homologous supercoiled plasmid DNA (e.g., 35 µM base pairs).
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding Stop Buffer and incubate for 15 minutes at 37°C.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel in TAE buffer.
-
Dry the gel and visualize the radiolabeled D-loop products using a phosphorimager.
Figure 2: Workflow for the D-loop formation assay to assess RI-1 activity.
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.
Materials:
-
Cells grown on coverslips (e.g., U2OS, HeLa)
-
DNA damaging agent (e.g., Mitomycin C, ionizing radiation)
-
RI-1
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.5% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody: Rabbit anti-RAD51 (1:500 dilution)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, 1:1000 dilution)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with RI-1 (e.g., 10-20 µM) or DMSO for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 1 µg/ml Mitomycin C for 2 hours or 10 Gy of ionizing radiation).
-
Allow cells to recover for a specified time (e.g., 6-8 hours) to allow for RAD51 foci formation.
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize and quantify RAD51 foci using a fluorescence microscope.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with RI-1, alone or in combination with a DNA damaging agent.
Materials:
-
Cancer cell lines
-
RI-1
-
DNA damaging agent
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) in 6-well plates and allow them to attach overnight.
-
Treat cells with RI-1 or DMSO for a specified duration (e.g., 24 hours).
-
For combination treatments, expose cells to a DNA damaging agent during or after RI-1 treatment.
-
Remove the treatment-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Wash the colonies with PBS.
-
Fix and stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Cellular Effects of RI-1
Inhibition of Homologous Recombination and Sensitization to DNA Damage
The primary cellular effect of RI-1 is the disruption of homologous recombination.[1] This leads to an increased reliance on other, more error-prone DNA repair pathways, such as non-homologous end joining (NHEJ). In cancer cells, which often have defects in other DNA repair pathways, the inhibition of HR by RI-1 can be synthetically lethal or can significantly sensitize them to DNA damaging agents like PARP inhibitors, platinum-based chemotherapeutics (e.g., cisplatin), and ionizing radiation.
Cell Cycle Arrest
By inducing DNA damage persistence due to failed HR, RI-1 can trigger cell cycle checkpoints. Treatment with RI-1, particularly in combination with DNA damaging agents, often leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells with damaged DNA from proceeding into mitosis.
Induction of Apoptosis
The accumulation of unrepaired DNA damage ultimately triggers programmed cell death, or apoptosis. Treatment with RI-1, especially in combination with genotoxic agents, has been shown to induce apoptosis, as evidenced by the activation of caspases (such as caspase-3 and caspase-7) and the cleavage of poly(ADP-ribose) polymerase (PARP).
Figure 3: Signaling pathway showing the cellular effects of RI-1.
Conclusion
RI-1 is a powerful and specific inhibitor of RAD51-mediated homologous recombination. Its discovery has provided an invaluable tool for studying DNA repair and has opened up new avenues for cancer therapy. By understanding its mechanism of action and employing the detailed experimental protocols outlined in this guide, researchers and drug development professionals can effectively utilize RI-1 to advance our knowledge of DNA repair and to develop novel strategies for the treatment of cancer. As research continues, the full therapeutic potential of targeting RAD51 with inhibitors like RI-1 is likely to be further realized.
References
- 1. Assay for human Rad51-mediated DNA displacement loop formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 415713-60-9 (RI-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound with the CAS number 415713-60-9, commonly known as RI-1. RI-1 is a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair.[1] This document details the chemical structure, properties, and a proposed synthetic route for RI-1. Furthermore, it elucidates the biological context of its mechanism of action by mapping the signaling pathway affected by RAD51 inhibition. This guide is intended for researchers and professionals in the fields of medicinal chemistry, oncology, and drug development who are interested in the synthesis and application of novel DNA repair inhibitors.
Chemical Structure and Properties
RI-1 is a synthetic, cell-permeable small molecule.[2] Its chemical identity is well-characterized, and its properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 415713-60-9 |
| IUPAC Name | 3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione |
| Synonyms | RI-1, RAD51 inhibitor 1 |
| Molecular Formula | C₁₄H₁₁Cl₃N₂O₃ |
| Molecular Weight | 361.61 g/mol |
| Canonical SMILES | C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
| InChI Key | MWSUIZKGNWELRF-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Yellow to orange solid |
| Purity | ≥98% (via HPLC) |
| Solubility | Soluble in DMSO (to 100 mM) |
| Storage | Store at +4°C |
Proposed Synthesis of 415713-60-9 (RI-1)
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis workflow for 415713-60-9 (RI-1).
Detailed Methodologies (Proposed)
Step 1: Synthesis of 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione (Intermediate)
This step involves the reaction of 3,4-dichloroaniline with dichloromaleic anhydride. Acetic anhydride can serve as both a solvent and a dehydrating agent to facilitate the cyclization of the intermediate maleanilic acid to the corresponding maleimide.
-
Reactants: 3,4-Dichloroaniline, Dichloromaleic Anhydride.
-
Solvent/Reagent: Acetic Anhydride.
-
Procedure Outline:
-
Dissolve 3,4-dichloroaniline in acetic anhydride.
-
Add dichloromaleic anhydride to the solution.
-
Heat the reaction mixture to promote the formation of the maleanilic acid and its subsequent cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent.
-
Step 2: Synthesis of 3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione (Final Product)
The final step is a nucleophilic substitution reaction where one of the chlorine atoms on the maleimide ring is displaced by morpholine.
-
Reactants: 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione, Morpholine.
-
Solvent: A suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Procedure Outline:
-
Dissolve the dichloromaleimide intermediate in the chosen solvent.
-
Add morpholine to the solution. A non-nucleophilic base may be added to scavenge the HCl generated during the reaction.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures. Reaction progress is monitored by TLC.
-
Once the reaction is complete, the product can be isolated by extraction and purified using column chromatography.
-
Note: The above protocol is a generalized procedure and would require optimization of reaction conditions (temperature, reaction time, stoichiometry of reactants) and purification methods to achieve high yield and purity.
Biological Activity and Signaling Pathway
RI-1 functions as an inhibitor of the RAD51 protein, which is a crucial component of the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1] By inhibiting RAD51, RI-1 disrupts the normal DNA repair process, leading to an accumulation of DNA damage, which can selectively kill cancer cells that are often more reliant on a functional HR pathway.
RAD51 Inhibition Signaling Pathway
Caption: Signaling pathway illustrating the mechanism of action of 415713-60-9 (RI-1).
Inhibition of RAD51 by RI-1 prevents the repair of DNA double-strand breaks via the homologous recombination pathway. This leads to an accumulation of genomic damage. Consequently, this can trigger the upregulation of alternative DNA damage response pathways, such as the ATR-CHK1 signaling cascade, and ultimately results in cell cycle arrest and apoptosis.[3][4][5] A significant outcome of this inhibition is the sensitization of cancer cells to DNA-damaging chemotherapeutic agents.[2]
Conclusion
The compound 415713-60-9 (RI-1) is a valuable tool for studying the intricacies of DNA repair mechanisms and holds potential as a therapeutic agent in oncology. This guide provides a foundational understanding of its chemical nature and a plausible synthetic strategy. The detailed signaling pathway highlights its mechanism of action and its potential for combination therapies. Further research is warranted to optimize the synthesis of RI-1 and to fully elucidate its therapeutic applications.
References
- 1. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Rad51 inhibition is an effective means of targeting DNA repair in glioma models and CD133+ tumor-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as RI-1, is a potent and specific small molecule inhibitor of the RAD51 recombinase, a key enzyme in the homologous recombination (HR) pathway of DNA repair. By covalently binding to cysteine 319 on the surface of the RAD51 protein, RI-1 disrupts the formation of RAD51 filaments on single-stranded DNA, a critical step for repairing DNA double-strand breaks. This inhibition of HR sensitizes cancer cells to DNA damaging agents, such as cross-linking chemotherapeutics, making RI-1 a promising candidate for oncologic drug development. This guide provides a comprehensive review of the synthesis, mechanism of action, and biological activity of RI-1, including detailed experimental protocols and quantitative data.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | --INVALID-LINK-- |
| Synonyms | RI-1, RAD51 inhibitor 1 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₁Cl₃N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 361.61 g/mol | --INVALID-LINK-- |
| CAS Number | 415713-60-9 | --INVALID-LINK-- |
| Appearance | Bright yellow solid | --INVALID-LINK-- |
| Solubility | DMSO: 50 mg/mL | --INVALID-LINK-- |
Synthesis
The synthesis of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) is based on the methods detailed by Budke et al. (2012).[1]
Experimental Protocol: Synthesis of RI-1
Materials:
-
3,4-dichloroaniline
-
Mucobromic acid
-
Morpholine
-
Acetic anhydride
-
Sodium acetate
-
Toluene
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-(3,4-dichlorophenyl)-3,4-dibromo-1H-pyrrole-2,5-dione:
-
A mixture of 3,4-dichloroaniline and mucobromic acid in toluene is refluxed for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with acetic anhydride and sodium acetate and heated at 100°C for 2 hours.
-
The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the dibromo intermediate.
-
-
Synthesis of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1):
-
To a solution of the dibromo intermediate in ethanol, morpholine is added dropwise at room temperature.
-
The reaction mixture is stirred for 12 hours.
-
The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford RI-1 as a bright yellow solid.
-
Mechanism of Action
RI-1 is a specific, covalent inhibitor of the human RAD51 protein.[1] Its mechanism of action involves the direct binding to a cysteine residue on the surface of the RAD51 protein, which is crucial for its function in homologous recombination.
Covalent Binding to RAD51
RI-1 contains a maleimide group, which is a reactive Michael acceptor. This group forms a covalent bond with the thiol group of Cysteine 319 (Cys319) on the RAD51 protein.[1] This covalent modification is irreversible and leads to the inactivation of the RAD51 protein.
References
Understanding the morpholinyl group in the compound's function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholinyl group, a saturated six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its frequent appearance in a wide array of approved drugs and clinical candidates is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide delves into the multifaceted role of the morpholinyl moiety in compound function, providing quantitative data, detailed experimental protocols, and visual representations of its impact on signaling pathways and experimental workflows.
The Functional Significance of the Morpholinyl Group
The utility of the morpholinyl group in drug design stems from its unique combination of physicochemical properties that positively influence a molecule's overall pharmacokinetic and pharmacodynamic profile.
-
Enhanced Aqueous Solubility and Favorable Lipophilicity: The presence of the polar ether oxygen and the basic nitrogen atom within the morpholine ring imparts a well-balanced hydrophilic-lipophilic character to molecules.[2] This often leads to improved aqueous solubility, a critical factor for drug formulation and bioavailability, without excessively increasing lipophilicity, which can lead to off-target effects and toxicity.[3]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This inherent stability can increase a drug's half-life and reduce the formation of potentially reactive metabolites.
-
Improved Permeability and Blood-Brain Barrier Penetration: The morpholine group's ability to engage in hydrogen bonding and its moderate pKa (typically around 8.5) contribute to its capacity to enhance a compound's permeability across biological membranes, including the challenging blood-brain barrier (BBB).[2][4] This has made it a valuable component in the design of central nervous system (CNS) active drugs.
-
Potency and Selectivity Enhancement: The morpholine moiety can act as a crucial pharmacophore, directly interacting with biological targets through hydrogen bonding or by orienting other functional groups for optimal binding.[5] In many instances, the incorporation of a morpholine ring leads to a significant increase in a compound's potency and selectivity for its intended target.
Quantitative Impact of the Morpholinyl Group on Biological Activity
The introduction or modification of a morpholinyl group can have a profound and quantifiable impact on a compound's biological activity. The following tables summarize quantitative data from structure-activity relationship (SAR) studies, highlighting the influence of the morpholinyl moiety on the inhibitory potency of various compounds.
Table 1: Impact of Morpholine on PI3K/mTOR Inhibition
| Compound ID | Base Scaffold | R Group | Target | IC50 (nM) | Fold Change vs. Non-Morpholinyl Analog | Reference |
| GDC-0941 | Thieno[3,2-d]pyrimidine | 4-morpholinyl | PI3Kα | 3 | - | [6] |
| Analog 1 | Thieno[3,2-d]pyrimidine | 4-piperidinyl | PI3Kα | 15 | 5-fold decrease | [6] |
| PKI-587 | Morpholino-triazine | - | PI3Kα | 0.45 | - | [2] |
| PKI-587 | Morpholino-triazine | - | mTOR | 0.96 | - | [2] |
Table 2: Influence of Morpholine on sAC Inhibition
| Compound ID | Base Scaffold | R Group | Target | IC50 (nM) | Residence Time (s) | Reference |
| 29 | Pyrimidine | H | sAC | 160 | 25 | [7] |
| 30 | Pyrimidine | 4-morpholinyl | sAC | 3.3 | 3181 | [7] |
Table 3: Morpholine Derivatives as Anticancer Agents
| Compound ID | Base Scaffold | Target Cell Line | IC50 (µM) | Reference |
| 1h | Morpholine-acetamide | ID8 (Ovarian Cancer) | 9.40 | [8] |
| 1i | Morpholine-acetamide | ID8 (Ovarian Cancer) | 11.2 | [8] |
| Cisplatin (Standard) | - | ID8 (Ovarian Cancer) | 8.50 | [8] |
| 10e | Morpholine-Substituted Tetrahydroquinoline | A549 (Lung Cancer) | 1.09 | [9] |
| Everolimus (Standard) | - | A549 (Lung Cancer) | 2.53 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key morpholinyl-containing drug and for essential in vitro ADME assays used to characterize compounds bearing this moiety.
Synthesis of Linezolid
Linezolid is an oxazolidinone antibiotic that features a morpholinyl group. The following is a summarized protocol for its synthesis.[6][10]
Step 1: Synthesis of (S)-2-[3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III)
-
To a solution of methyl 3-fluoro-4-morpholino phenyl carbamate (V) in an appropriate solvent (e.g., THF), add n-butyllithium in hexane at a low temperature (e.g., -78 °C).
-
After stirring for a suitable time, add (R)-epichlorohydrin to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and extract the product, (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one (IV).
-
React intermediate (IV) with potassium phthalimide in a polar solvent (e.g., DMF).
-
Heat the reaction mixture and monitor for completion.
-
Upon completion, cool the reaction, and isolate the product (III) by precipitation and filtration.
Step 2: Synthesis of Linezolid (I)
-
Treat the phthalimide-protected intermediate (III) with a suitable amine source, such as hydrazine or methylamine, in a solvent like ethanol.
-
Reflux the reaction mixture to effect deprotection.
-
After completion, cool the reaction and remove the phthalhydrazide byproduct by filtration.
-
To the resulting amine solution, add acetic anhydride to perform the acetylation.
-
Stir the reaction at room temperature until completion.
-
Isolate the final product, Linezolid (I), by crystallization and filtration.
In Vitro ADME Assays
3.2.1. Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test compound (typically at a concentration of 10 µM) to the apical (A) side of the monolayer.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.
-
To assess active efflux, perform the assay in the reverse direction (B to A).
-
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
3.2.2. Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to phase I metabolism.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a NADPH-regenerating system, and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the test compound.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (Clint).
Visualizing the Role of the Morpholinyl Group
Graphviz diagrams are used here to illustrate a key signaling pathway targeted by morpholinyl-containing drugs and a typical experimental workflow in drug discovery.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholinyl-containing drugs.
Caption: Experimental workflow for in vitro ADME assessment of a morpholinyl-containing compound.
Conclusion
The morpholinyl group is a powerful and versatile tool in the arsenal of the medicinal chemist. Its favorable physicochemical properties contribute to improved drug-like characteristics, including enhanced solubility, metabolic stability, and membrane permeability. As demonstrated by the quantitative data, the strategic incorporation of a morpholine moiety can lead to substantial improvements in potency and selectivity. The experimental protocols provided offer a starting point for the synthesis and evaluation of novel morpholinyl-containing compounds. The signaling pathway and workflow diagrams visually encapsulate the importance of this scaffold in both biological systems and the drug discovery process. For researchers and drug development professionals, a thorough understanding of the morpholinyl group's function is essential for the rational design of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. youtube.com [youtube.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]
An In-depth Technical Guide on the Initial Screening of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1), a RAD51 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial screening and characterization of the compound 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as RI-1. This small molecule has been identified as a potent and specific inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. This document details the mechanism of action of RI-1, summarizes key quantitative data from initial screening assays, provides detailed experimental protocols for its evaluation, and visualizes the affected signaling pathway and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, DNA repair, and drug discovery.
Introduction
Homologous recombination is a critical DNA repair pathway that is essential for maintaining genomic stability. The central protein in this pathway, RAD51, facilitates the search for homology and strand invasion, which are crucial steps in the repair of DNA double-strand breaks (DSBs). In many cancer cells, RAD51 is overexpressed, contributing to therapeutic resistance. Therefore, the development of small molecule inhibitors of RAD51 is a promising strategy in oncology.
The compound 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) emerged from a high-throughput screen as an inhibitor of RAD51's binding to single-stranded DNA (ssDNA)[1]. Subsequent studies have elucidated its mechanism of action and demonstrated its potential to sensitize cancer cells to DNA damaging agents[1][2].
Mechanism of Action
RI-1 acts as an irreversible inhibitor of RAD51. It forms a covalent bond with the cysteine 319 residue on the surface of the RAD51 protein[1][2]. This modification likely destabilizes the interface between RAD51 monomers, thereby inhibiting the formation of the RAD51-ssDNA nucleoprotein filament, a critical step for its function in homologous recombination[1][3].
The proposed chemical mechanism involves a Michael addition of the cysteine thiol group to the electrophilic maleimide core of RI-1[1].
Quantitative Data Summary
The initial screening of RI-1 has generated quantitative data across various in vitro and cell-based assays. The following tables summarize the key findings.
| Assay Type | Description | Cell Line/System | Result | Reference |
| RAD51 Inhibition (IC50) | Inhibition of RAD51-ssDNA binding. | Biochemical Assay | 5-30 µM | [1][2] |
| Cell Viability (LD50) | Single-agent toxicity of RI-1. | HeLa, MCF-7, U2OS | 20-40 µM | [4] |
| Homologous Recombination | Inhibition of gene conversion. | U2OS | >50% inhibition | [5] |
| Single-Strand Annealing | Stimulation of an alternative DNA repair pathway. | HEK293 | Stimulation observed | [5] |
| RAD51 Foci Formation | Disruption of RAD51 foci formation after DNA damage. | Human Fibroblasts | Significant reduction with 20 µM RI-1 | [1][5] |
| Sensitization to Chemotherapy | Potentiation of the lethal effects of Mitomycin C. | HeLa, MCF-7, U2OS | Sensitization observed with 15-25 µM RI-1 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial screening of RI-1 are provided below.
RAD51-ssDNA Binding Assay (Fluorescence Polarization)
This assay quantifies the binding of RAD51 to ssDNA in the presence of an inhibitor.
-
Materials:
-
Purified human RAD51 protein
-
Fluorescently-tagged ssDNA oligonucleotide (e.g., 45-mer poly-dT with a 5' Alexa 488 tag)
-
RI-1
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.25 µM BSA, 2% glycerol, 30 mM NaCl, 4% DMSO, 2 mM ATP
-
384-well black non-binding polystyrene plates
-
Fluorescence polarization plate reader
-
-
Protocol:
-
Pre-incubate purified RAD51 protein with varying concentrations of RI-1 in the assay buffer at room temperature for 5 minutes.
-
Add the fluorescently-tagged ssDNA to a final concentration of 100 nM.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Measure fluorescence polarization using a plate reader with excitation at 470±5nm and emission at 530±5nm.
-
Data is fitted to determine the IC50 value of RI-1.
-
D-Loop Formation Assay
This assay assesses the ability of RAD51 to catalyze the invasion of a single-stranded DNA into a homologous supercoiled duplex DNA to form a displacement loop (D-loop).
-
Materials:
-
Purified human RAD51 protein
-
32P-labeled ssDNA oligonucleotide
-
Homologous supercoiled duplex DNA (e.g., pBluescript SK)
-
RI-1
-
Reaction Buffer: 25 mM HEPES-NaOH (pH 7.5), 3 mM ATP, 5 mM CaCl₂, 1 mM TCEP
-
Stop Solution: 10% SDS, 10 mg/mL proteinase K
-
Agarose gel electrophoresis equipment
-
Phosphorimager
-
-
Protocol:
-
Pre-incubate RAD51 (e.g., 0.4 µM) with varying concentrations of RI-1 in the reaction buffer.
-
Add the 32P-labeled ssDNA (e.g., 1.2 µM nucleotide concentration) and incubate at 37°C for 5 minutes to allow for presynaptic filament formation.
-
Initiate the reaction by adding the supercoiled dsDNA.
-
Incubate at 37°C for a set time (e.g., 5 minutes).
-
Stop the reaction by adding the stop solution and incubate at 37°C for 5 minutes.
-
Resolve the reaction products on a 0.9% agarose gel.
-
Visualize and quantify the D-loop formation using a phosphorimager.
-
RAD51 Foci Formation Assay (Immunofluorescence)
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage.
-
Materials:
-
Human cell line (e.g., immortalized human fibroblasts)
-
DNA damaging agent (e.g., 150 nM Mitomycin C)
-
RI-1 (e.g., 20 µM)
-
Primary antibody against RAD51
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on coverslips.
-
Treat cells with the DNA damaging agent and/or RI-1 for a specified time (e.g., 8 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-RAD51 antibody.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus.
-
Visualizations
Homologous Recombination Pathway and Inhibition by RI-1
The following diagram illustrates the key steps of the homologous recombination pathway and the point of inhibition by RI-1.
Caption: Inhibition of RAD51 filament formation by RI-1 in the HR pathway.
Experimental Workflow for RI-1 Screening
This diagram outlines the general workflow used for the initial screening and characterization of RI-1.
Caption: Workflow for the screening and validation of RI-1.
Conclusion
The initial screening of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) has successfully identified it as a specific and potent inhibitor of RAD51. Its mechanism of action, involving the covalent modification of RAD51, leads to the disruption of homologous recombination. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation of RI-1 as a potential therapeutic agent, particularly in combination with conventional cancer therapies that induce DNA damage. This document serves as a comprehensive resource for researchers aiming to build upon these initial findings and explore the full potential of RAD51 inhibition in cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assay for Human Rad51-Mediated DNA Displacement Loop Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of the RI-1 and RAD51 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the interaction between the small molecule inhibitor RI-1 and the RAD51 recombinase, a critical protein in the homologous recombination (HR) DNA repair pathway. This document details the mechanism of action of RI-1, presents quantitative data on its inhibitory effects, outlines experimental protocols for its study, and visualizes the pertinent biological pathways and experimental workflows.
Introduction to RI-1 and RAD51
RAD51 is a key enzyme in the homologous recombination pathway, a vital cellular process for the error-free repair of DNA double-strand breaks.[1] The proper functioning of RAD51 is crucial for maintaining genomic stability.[1] RAD51 polymerizes on single-stranded DNA (ssDNA) to form a nucleoprotein filament that facilitates the search for a homologous DNA sequence and subsequent strand invasion.[1][2]
RI-1 is a small molecule inhibitor of RAD51 that has been shown to sensitize cancer cells to DNA-damaging agents.[3][4] It acts by covalently binding to a specific cysteine residue on the surface of RAD51, thereby disrupting its ability to form functional filaments.[3][5] Understanding the molecular details of this interaction is crucial for the development of more potent and specific RAD51 inhibitors for therapeutic applications.
In Silico Modeling of the RI-1 and RAD51 Interaction
In silico modeling provides a powerful tool to investigate the interaction between RI-1 and RAD51 at an atomic level. Given that RI-1 forms a covalent bond with Cysteine-319 (Cys319) of RAD51, covalent docking and molecular dynamics (MD) simulations are the most appropriate computational methods to study this complex.[3][6]
Covalent Docking of RI-1 to RAD51
Covalent docking simulations can predict the binding pose of RI-1 at the RAD51 active site and model the formation of the covalent bond with Cys319.[7] Software such as AutoDock can be used for this purpose.[7]
Workflow for Covalent Docking:
References
- 1. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Molecule Imaging Brings Rad51 Nucleoprotein Filaments into Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule analysis reveals cooperative stimulation of Rad51 filament nucleation and growth by mediator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redox regulation of RAD51 Cys319 and homologous recombination by peroxiredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent docking using autodock: Two‐point attractor and flexible side chain methods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RI-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
RI-1 is a selective and irreversible inhibitor of the RAD51 protein, a critical component of the homologous recombination (HR) DNA repair pathway.[1][2][3] In eukaryotic cells, RAD51 plays a central role in repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The overexpression of RAD51 has been documented in a variety of human cancers, including breast, lung, and ovarian cancers, and is often correlated with resistance to chemo- and radiotherapy.[3] RI-1 presents a valuable tool for investigating the mechanisms of DNA repair and holds promise as a therapeutic agent by sensitizing cancer cells to DNA-damaging treatments.
Mechanism of Action
RI-1's inhibitory action is achieved through the covalent modification of RAD51. The chemical structure of RI-1, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, features a chloromaleimide group that functions as a Michael acceptor.[1] This reactive group forms a covalent bond with the cysteine 319 residue on the surface of the RAD51 protein.[1][2] This modification is thought to disrupt the protein-protein interface essential for the formation of RAD51 nucleoprotein filaments on single-stranded DNA (ssDNA), a crucial step for initiating homologous recombination.[1][2][4] Consequently, the inhibition of RAD51 by RI-1 leads to a decrease in error-free homologous recombination and an increase in the more error-prone single-strand annealing (SSA) pathway for DSB repair.[1][2]
Key Applications in Cancer Research
-
Dissecting DNA Repair Pathways: As a specific inhibitor of RAD51, RI-1 allows researchers to probe the intricacies of the homologous recombination pathway and its interplay with other DNA repair mechanisms in cancer cells.[1]
-
Sensitizing Tumors to Therapy: RI-1 can enhance the efficacy of conventional cancer treatments. By crippling the cell's ability to repair DNA damage, it potentiates the cytotoxic effects of DNA cross-linking agents such as mitomycin C and cisplatin, as well as ionizing radiation.[1][5]
-
Exploiting Synthetic Lethality: In tumors with pre-existing defects in other DNA repair pathways (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of RAD51 by RI-1 can induce synthetic lethality, a state where the combination of two genetic or chemical insults leads to cell death, while either insult alone is tolerated.
-
Preclinical Evaluation: In vivo studies have demonstrated that RI-1 can significantly reduce tumor growth in animal models of triple-negative breast cancer.[5][6]
Quantitative Data
The following table summarizes the in vitro activity of the RI-1 compound from published studies.
| Parameter | Cell Line(s) | Concentration Range | Reference(s) |
| IC50 (RAD51 Inhibition) | In vitro assays | 5 - 30 µM | [3][4][5][6][7] |
| LD50 (Single-agent cytotoxicity) | HeLa, MCF-7, U2OS | 20 - 40 µM | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effect of RI-1 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
RI-1 compound (dissolved in sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 2X stock solution of RI-1 at various concentrations in complete medium. A typical final concentration range to test would be 1 µM to 100 µM. Prepare a vehicle control (DMSO) at a concentration equivalent to the highest RI-1 concentration.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X RI-1 dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blot Analysis of RAD51 Foci Formation
This protocol is designed to visualize the inhibition of RAD51 foci formation at sites of DNA damage following RI-1 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RI-1 compound
-
DNA damaging agent (e.g., Mitomycin C, 150 nM)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-RAD51 (1:1000 dilution)
-
Loading control primary antibody: Mouse anti-β-actin (1:5000 dilution)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG (1:2000 dilution)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with 20 µM RI-1 for 8 hours.[2] For the final 2-4 hours of the RI-1 treatment, add 150 nM Mitomycin C to induce DNA damage.[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.
-
Sample Preparation and Electrophoresis: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Antibody Incubation: Incubate the membrane with the primary anti-RAD51 antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.
-
Loading Control: Strip the membrane and re-probe with the β-actin antibody to ensure equal protein loading.
Chemosensitization Assay
This protocol assesses the synergistic effect of RI-1 with a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
RI-1 compound
-
Chemotherapeutic agent (e.g., Cisplatin or Mitomycin C)
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the cell viability protocol.
-
Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent and RI-1.
-
Treatment: Treat the cells with a matrix of concentrations of both the chemotherapeutic agent and RI-1, including each agent alone and in combination.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the data for synergy using the Bliss independence model or the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Caption: RI-1 inhibits RAD51 filament formation, blocking homologous recombination.
Caption: A general workflow for studying the effects of RI-1 in cancer cells.
References
- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RI-1 (chemical) - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RAD51 Inhibitor 1 (RI-1) in DNA Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the error-free repair of DNA double-strand breaks (DSBs). Overexpression of RAD51 is common in various cancers and is associated with resistance to chemo- and radiotherapy. RAD51 Inhibitor 1 (RI-1) is a small molecule that specifically targets and inhibits RAD51, making it a valuable tool for studying DNA repair mechanisms and a potential therapeutic agent.[1] RI-1 acts by covalently binding to cysteine 319 on the surface of the RAD51 protein.[1] This binding is thought to destabilize the interface required for RAD51 monomers to oligomerize into filaments on single-stranded DNA (ssDNA), a critical step for initiating homologous recombination.[1] Consequently, RI-1 inhibits the formation of RAD51 foci at sites of DNA damage, disrupts gene conversion, and sensitizes cancer cells to DNA cross-linking agents.[1][2]
These application notes provide detailed protocols for utilizing RI-1 in various cellular and biochemical assays to study its effects on DNA repair, cell viability, and its direct interaction with the RAD51 protein.
Data Presentation
The efficacy of RAD51 Inhibitor 1 (RI-1) has been evaluated in various assays. The following table summarizes the quantitative data regarding its inhibitory concentrations.
| Assay Type | Cell Line / System | IC50 Value | Reference |
| Biochemical Assays | |||
| ssDNA Binding (Fluorescence Polarization) | Purified Human RAD51 | 5 - 30 µM | [1] |
| Cell-Based Assays | |||
| Homologous Recombination (DR-GFP) | U2OS | ~10 - 20 µM | [2] |
| Cell Viability (Generic) | Various Cancer Cell Lines | Micromolar Range | [1] |
Note: IC50 values in cell-based assays can vary depending on the cell line, incubation time, and specific assay conditions. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Immunofluorescence Staining for RAD51 Foci Formation
This protocol is designed to visualize the inhibition of RAD51 foci formation in cells treated with RI-1 following the induction of DNA damage.
Materials:
-
Human cell line of choice (e.g., U2OS, HeLa, MCF-7)
-
Glass coverslips
-
Complete cell culture medium
-
DNA damaging agent (e.g., Mitomycin C (MMC), Etoposide, or ionizing radiation)
-
RAD51 Inhibitor 1 (RI-1)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of RI-1 (e.g., 10-20 µM) or DMSO (vehicle control) for 4-24 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 1 µM MMC for 2 hours) or by irradiation (e.g., 5 Gy).
-
After the damage induction period, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. RAD51 foci will appear as bright green dots within the DAPI-stained nuclei.
-
Quantify the number of RAD51 foci per cell. A significant reduction in the number of foci in RI-1 treated cells compared to the control indicates inhibition of RAD51.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with RI-1.
Materials:
-
Human cancer cell line of choice
-
96-well cell culture plates
-
Complete cell culture medium
-
RAD51 Inhibitor 1 (RI-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of RI-1 in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of RI-1 (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) or DMSO (vehicle control).
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Homologous Recombination Efficiency Assay (DR-GFP Reporter Assay)
This protocol utilizes a cell line containing a DR-GFP reporter system to quantify the efficiency of homologous recombination.
Materials:
-
U2OS cell line stably expressing the DR-GFP reporter construct
-
Complete cell culture medium
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent
-
RAD51 Inhibitor 1 (RI-1)
-
Flow cytometer
Protocol:
-
Seed the U2OS DR-GFP cells in 6-well plates.
-
When the cells reach 70-80% confluency, transfect them with the I-SceI expression vector using a suitable transfection reagent according to the manufacturer's instructions. This will induce a site-specific double-strand break in the reporter construct.
-
After 4-6 hours of transfection, replace the medium with fresh medium containing various concentrations of RI-1 (e.g., 5, 10, 20 µM) or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. Successful homologous recombination repair of the DSB will result in a functional GFP gene and thus a fluorescent signal.
-
The percentage of GFP-positive cells in the RI-1 treated samples relative to the control reflects the efficiency of homologous recombination.
Visualizations
Caption: RAD51's role in HR and its inhibition by RI-1.
Caption: Workflow for assessing RI-1 activity.
References
Application Notes and Protocols for the Dissolution of RI-1 (CAS: 415713-60-9) for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of RI-1 (CAS: 415713-60-9), a potent and selective inhibitor of RAD51, for in vivo experimental use. The information compiled is intended to guide researchers in preparing this compound for administration in animal models.
Compound Information
-
Compound Name: RI-1[1]
-
CAS Number: 415713-60-9
-
Mechanism of Action: RI-1 is a RAD51 inhibitor with IC50 values typically in the range of 5-30 μM.[1][2] It covalently binds to cysteine 319 on the surface of the RAD51 protein, which disrupts the formation of RAD51 filaments on single-stranded DNA, a critical step in homologous recombination-mediated DNA repair.[1][3] By inhibiting RAD51, RI-1 can sensitize cancer cells to DNA-damaging agents.[1][4]
Solubility Data
RI-1 is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in common laboratory solvents. It is recommended to prepare a fresh solution for each experiment and to use sonication or gentle warming to aid dissolution if necessary.[2]
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥18.1 mg/mL | A stock solution in DMSO can be prepared and stored at -20°C for up to two months or -80°C for up to one year.[4][5] |
| Ethanol (EtOH) | ≥8.89 mg/mL | Gentle warming may be required to achieve complete dissolution.[6] |
| Water | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Experimental Protocols for In Vivo Dissolution
The following are established protocols for preparing RI-1 for administration in animal models. The choice of vehicle will depend on the intended route of administration and the experimental design.
Protocol 1: DMSO and Corn Oil Formulation (for Intraperitoneal Injection)
This formulation is suitable for intraperitoneal (i.p.) administration and has been used in mouse xenograft models.[2]
Materials:
-
RI-1 (CAS: 415713-60-9) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of RI-1 in DMSO. Weigh the required amount of RI-1 powder and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Sonication may be used to facilitate dissolution.
-
Prepare the final formulation. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL RI-1 stock solution in DMSO to 900 µL of sterile corn oil.[2]
-
Mix thoroughly. Vortex the solution until it is a clear and homogenous suspension.
-
Administer immediately. It is recommended to use the freshly prepared formulation on the same day.[2]
Protocol 2: Aqueous Formulation with Co-solvents (for Oral or Intravenous Administration)
This formulation uses a combination of co-solvents to improve the solubility of RI-1 in an aqueous base, which may be suitable for oral gavage or potentially intravenous administration, though caution is advised for the latter due to potential precipitation.
Materials:
-
RI-1 (CAS: 415713-60-9) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
Procedure:
-
Prepare a stock solution of RI-1 in DMSO. As in Protocol 1, prepare a concentrated stock solution of RI-1 in DMSO (e.g., 25 mg/mL).
-
Add co-solvents sequentially. To prepare a 1 mL working solution, add the components in the following order, ensuring the solution is clear after each addition[5]:
-
Start with 400 µL of PEG300.
-
Add 50 µL of the 25 mg/mL RI-1 DMSO stock solution and mix well.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 500 µL of sterile water or saline to reach the final volume of 1 mL.
-
-
Mix thoroughly. Vortex the final solution until it is clear.
-
Use immediately. This formulation should be prepared fresh before each use to avoid precipitation.[5]
Experimental Workflow for In Vivo Administration of RI-1
The following diagram illustrates a typical workflow for preparing and administering RI-1 in an animal study.
References
- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as RI-1, is a potent and selective inhibitor of RAD51 recombinase.[1][2][3] RAD51 is a key protein in the homologous recombination (HR) pathway, an essential cellular process for the error-free repair of DNA double-strand breaks (DSBs).[4] By inhibiting RAD51, RI-1 disrupts the formation of the RAD51 nucleoprotein filament on single-stranded DNA, a critical step for strand invasion and homologous pairing. This leads to a reduction in gene conversion and an increase in the error-prone single-strand annealing (SSA) pathway for DNA repair.[4][5] The inhibition of RAD51-mediated DNA repair by RI-1 can sensitize cancer cells to DNA-damaging agents, making it a valuable tool for cancer research and a potential therapeutic agent.[1][3]
Mechanism of Action: RI-1 acts as a covalent inhibitor, forming a bond with the Cysteine 319 residue on the surface of the RAD51 protein.[2][3] This modification is thought to disrupt the interface required for the oligomerization of RAD51 monomers into a functional filament on DNA.[4]
Data Presentation
Table 1: In Vitro Activity of RI-1
| Parameter | Value | Target | Assay | Reference |
| IC50 | 5-30 µM | Human RAD51 | Inhibition of RAD51-mediated homologous recombination | [1][2][3] |
Experimental Protocols
Protocol 1: RAD51 Focus Formation Assay in Cultured Cells
This protocol describes the immunofluorescent staining of RAD51 foci in cultured cells to assess the inhibitory activity of RI-1 on the recruitment of RAD51 to sites of DNA damage.
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
Culture medium and supplements
-
RI-1 (dissolved in DMSO)
-
DNA-damaging agent (e.g., Mitomycin C, ionizing radiation)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of RI-1 (or DMSO as a vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 1 µM Mitomycin C for 2 hours or 10 Gy of ionizing radiation).
-
Wash the cells with PBS and allow them to recover in fresh medium containing RI-1 for a specific period (e.g., 4-6 hours) to allow for RAD51 foci formation.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A significant reduction in the number of foci in RI-1 treated cells compared to the control indicates inhibition of RAD51 recruitment.
Protocol 2: Gene Conversion Assay (DR-GFP Reporter Assay)
This protocol utilizes a cell line containing a DR-GFP reporter system to quantify the efficiency of homologous recombination-mediated gene conversion.
Materials:
-
U2OS-DR-GFP or similar reporter cell line
-
Culture medium and supplements
-
RI-1 (dissolved in DMSO)
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed the reporter cell line in a multi-well plate.
-
Treat the cells with varying concentrations of RI-1 (or DMSO as a vehicle control).
-
Co-transfect the cells with the I-SceI expression vector to induce a site-specific double-strand break in the reporter construct.
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in RI-1 treated samples compared to the control indicates inhibition of gene conversion.
Mandatory Visualizations
Caption: Workflow for assessing RI-1 activity on RAD51 foci formation.
Caption: Inhibition of the RAD51-mediated homologous recombination pathway by RI-1.
References
Application Notes and Protocols for Inducing Synthetic Lethality with RI-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of RI-1, a potent and specific small molecule inhibitor of RAD51 recombinase. By disrupting homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway, RI-1 induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes. This document details the mechanism of action of RI-1, presents quantitative data on its efficacy, and provides detailed protocols for key in vitro and in vivo experiments to assess its activity. The information herein is intended to guide researchers in utilizing RI-1 as a tool to explore synthetic lethal approaches in cancer therapy and drug development.
Introduction to RI-1 and Synthetic Lethality
Synthetic lethality is a promising therapeutic strategy in oncology that exploits the codependence of cancer cells on multiple DNA repair pathways. When one repair pathway is inactivated by a mutation (e.g., in BRCA1 or BRCA2), the cancer cell becomes heavily reliant on a compensatory pathway for survival. Targeting this compensatory pathway with a specific inhibitor can lead to selective cancer cell death, while sparing normal cells that have a functional primary pathway.
RI-1 is a small molecule that covalently binds to cysteine 319 on the surface of the RAD51 protein.[1][2][3] This binding event destabilizes the RAD51 filament formation on single-stranded DNA (ssDNA), a crucial step in the initiation of HR.[1][2][3] By inhibiting RAD51, RI-1 effectively blocks the HR pathway. In cells with pre-existing defects in other DNA repair mechanisms, such as BRCA-deficient tumors, the inhibition of HR by RI-1 leads to the accumulation of lethal DNA damage and subsequent cell death.
Mechanism of Action of RI-1
RI-1's primary mechanism of action is the inhibition of RAD51-mediated homologous recombination. This process can be visualized as a multi-step cascade:
-
DNA Damage: Endogenous or exogenous factors cause DNA double-strand breaks (DSBs).
-
RAD51 Recruitment: In HR-proficient cells, RAD51 is recruited to the site of the DSB and forms a nucleoprotein filament on the resected ssDNA.
-
Homology Search and Strand Invasion: The RAD51 filament searches for a homologous DNA sequence on a sister chromatid to use as a template for repair.
-
RI-1 Inhibition: RI-1 covalently binds to RAD51, preventing its polymerization into functional filaments.[1][2][3]
-
HR Abrogation: The disruption of RAD51 filaments blocks the subsequent steps of HR.
-
Shift to Alternative Repair Pathways: In the absence of functional HR, the cell may rely on other, often more error-prone, repair pathways such as single-strand annealing (SSA).[1][4]
-
Synthetic Lethality in BRCA-Deficient Cells: In cells with a compromised BRCA pathway, the inhibition of RAD51 by RI-1 creates a synthetic lethal scenario, as the cells can no longer effectively repair DSBs, leading to genomic instability and apoptosis.
Signaling Pathway Diagram
Caption: Mechanism of RI-1 induced synthetic lethality.
Quantitative Data
The efficacy of RI-1 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| Cell Line | Cancer Type | BRCA Status | RI-1 IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Proficient | ~20-40 (LD50) | [5] |
| MCF-7 | Breast Cancer | Proficient | ~20-40 (LD50) | [5] |
| U2OS | Osteosarcoma | Proficient | ~20-40 (LD50) | [5] |
| HCC1937 | Breast Cancer | BRCA1 Mutant | < 1 | [6] |
| MDA-MB-436 | Breast Cancer | BRCA1 Mutant | < 1 | [6] |
| SUM149PT | Breast Cancer | BRCA1 Mutant | ~50 | [6] |
Note: The LD50 values for HeLa, MCF-7, and U2OS cells suggest single-agent toxicity at higher concentrations. The significantly lower IC50 in certain BRCA1 mutant cell lines highlights the synthetic lethal effect.
In Vivo Efficacy
In a murine xenograft model of triple-negative breast cancer (TNBC), RI-1 demonstrated significant tumor growth inhibition.
| Animal Model | Cancer Type | Treatment | Dosage | Outcome | Reference |
| Nude Mice | Triple-Negative Breast Cancer | RI-1 | 50 mg/kg (i.p. every 3 days for 30 days) | Significant reduction in tumor growth | [7] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of RI-1 are provided below.
Cell Viability (MTS/MTT) Assay
This protocol is for determining the cytotoxic effects of RI-1 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
RI-1 (dissolved in DMSO)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for a cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
RI-1 Treatment: Prepare serial dilutions of RI-1 in complete medium. Remove the medium from the wells and add 100 µL of the RI-1 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Clonogenic Survival Assay
This assay assesses the long-term effects of RI-1 on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well tissue culture plates
-
RI-1 (dissolved in DMSO)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Workflow Diagram:
References
- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. BRCA1-deficient breast cancer cell lines are resistant to MEK inhibitors and show distinct sensitivities to 6-thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rad51 foci assay [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening with RI-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of RI-1, a potent and specific inhibitor of RAD51, in high-throughput screening (HTS) assays. RI-1 covalently binds to Cysteine 319 on the surface of RAD51, disrupting its ability to form filaments on single-stranded DNA (ssDNA), a critical step in homologous recombination-mediated DNA repair.[1][2] This inhibitory action makes RI-1 a valuable tool for identifying novel anti-cancer therapeutics that target DNA repair pathways. These notes offer a comprehensive guide to utilizing RI-1 in a robust fluorescence polarization (FP)-based HTS assay for the discovery of new RAD51 inhibitors.
Introduction to RI-1
RI-1 is a small molecule inhibitor of the human RAD51 protein, a key enzyme in the homologous recombination (HR) pathway responsible for the error-free repair of DNA double-strand breaks (DSBs).[1] By covalently modifying RAD51, RI-1 effectively inhibits the formation of the RAD51-ssDNA nucleoprotein filament, a crucial intermediate in the DNA strand exchange process.[1][3] This disruption of HR can sensitize cancer cells to DNA-damaging agents and represents a promising strategy for cancer therapy. The inhibitory activity of RI-1 is specific, and it has been shown to reduce gene conversion while stimulating single-strand annealing in human cells.[1]
Principle of the High-Throughput Screening Assay
The recommended HTS assay for screening for inhibitors of RI-1's target, RAD51, is a fluorescence polarization (FP)-based DNA binding assay. This assay measures the binding of RAD51 to a fluorescently labeled ssDNA probe.
Assay Principle:
-
A short, single-stranded DNA oligonucleotide is labeled with a fluorophore (e.g., Alexa 488).
-
In the unbound state, the small, fluorescently labeled ssDNA rotates rapidly in solution, resulting in low fluorescence polarization.
-
Upon binding to the much larger RAD51 protein, the rotation of the ssDNA-RAD51 complex is significantly slower.
-
This reduced tumbling rate leads to an increase in the fluorescence polarization of the sample.
-
In the presence of an inhibitor like RI-1, the binding of RAD51 to the ssDNA is disrupted.
-
Consequently, the fluorescence polarization remains low, indicating inhibition of the RAD51-ssDNA interaction.
This assay format is highly amenable to HTS in 384- or 1536-well plates, offering a robust and quantitative method for identifying compounds that disrupt the initial step of homologous recombination.
Quantitative Data for RI-1
The following table summarizes the key quantitative parameters for RI-1 in the context of a RAD51-ssDNA binding assay. While a specific Z' factor for an HTS campaign with RI-1 is not publicly available, a well-optimized FP assay of this nature can be expected to yield a Z' factor ≥ 0.5, indicating a robust and reliable screen.
| Parameter | Value | Cell Line/System | Notes |
| Target | RAD51 | Human recombinant protein | RI-1 is a direct inhibitor of the RAD51 protein. |
| IC50 | 5 - 30 µM | In vitro DNA binding assay | The IC50 is dependent on the concentration of RAD51 protein used in the assay.[3][4][5] |
| LD50 | 20 - 40 µM | HeLa, MCF-7, U2OS cancer cell lines | Demonstrates single-agent toxicity in various cancer cell lines.[4] |
| Assay Format | Fluorescence Polarization (FP) | Biochemical Assay | Measures the disruption of RAD51 binding to fluorescently labeled ssDNA. |
| Typical Z' Factor | ≥ 0.5 | HTS Assay | A Z' factor in this range indicates excellent assay quality and suitability for high-throughput screening. |
Experimental Protocols
High-Throughput Screening Protocol for RAD51 Inhibitors using a Fluorescence Polarization Assay
This protocol is designed for a 384-well plate format and can be automated for high-throughput screening.
Materials and Reagents:
-
RI-1: (Positive Control Inhibitor)
-
Human RAD51 Protein: (Purified recombinant)
-
ssDNA Probe: 45-mer poly(dT) oligonucleotide with a 5' Alexa 488 label
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.25 µM BSA, 2% glycerol, 30 mM NaCl, 4% DMSO, 2 mM ATP
-
Test Compounds: Library of small molecules dissolved in DMSO
-
384-well Plates: Black, non-binding polystyrene
-
Plate Reader: Capable of measuring fluorescence polarization
Experimental Procedure:
-
Compound Plating:
-
Dispense test compounds and RI-1 (as a positive control) into the 384-well plates using an acoustic liquid handler or pin tool. The final concentration of DMSO in the assay should be kept constant (e.g., 1%).
-
Include wells with DMSO only as a negative control (maximum signal) and wells with a high concentration of RI-1 as a positive control (minimum signal).
-
-
Reagent Preparation:
-
Prepare a master mix of the assay buffer containing the RAD51 protein at a concentration that gives approximately 80% saturation of the FP signal in the absence of an inhibitor.
-
Prepare a solution of the Alexa 488-labeled ssDNA probe in the assay buffer at a final concentration of 100 nM.
-
-
Assay Protocol:
-
Add the RAD51 protein solution to all wells of the 384-well plate containing the pre-dispensed compounds.
-
Incubate the plates at room temperature for 5 minutes to allow for the interaction between the compounds and the RAD51 protein.
-
Add the ssDNA probe solution to all wells.
-
Incubate the plates at 37°C for 30 minutes.
-
Measure the fluorescence polarization using a plate reader with excitation at 470 nm and emission at 530 nm.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_min) / (FP_max - FP_min))
-
FP_compound: Fluorescence polarization of the test compound well.
-
FP_max: Average fluorescence polarization of the negative control wells (DMSO only).
-
FP_min: Average fluorescence polarization of the positive control wells (RI-1).
-
-
-
Determine IC50 Values:
-
For active compounds ("hits"), perform dose-response experiments by testing a range of concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Assess Assay Quality:
-
Calculate the Z' factor for each screening plate to assess the quality and robustness of the assay: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
SD_max and SD_min: Standard deviations of the maximum and minimum signals, respectively.
-
Mean_max and Mean_min: Averages of the maximum and minimum signals, respectively.
-
-
A Z' factor ≥ 0.5 indicates an excellent assay for HTS.
-
Visualizations
RAD51-Mediated Homologous Recombination Pathway
Caption: RAD51-mediated homologous recombination pathway and the inhibitory action of RI-1.
High-Throughput Screening Workflow
References
- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in human plasma. The methodology outlined herein is crucial for pharmacokinetic studies and clinical trial monitoring. The procedure involves a straightforward protein precipitation extraction of the analyte and an internal standard from the plasma matrix, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is a novel compound with significant potential in drug development. To adequately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. This document provides a comprehensive protocol for an LC-MS/MS method tailored for the determination of this compound in human plasma, a common matrix for pharmacokinetic assessments.
Experimental
Materials and Reagents
-
Analyte: 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (Reference Standard)
-
Internal Standard (IS): 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione (Proposed)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC-MS/MS Conditions
A summary of the liquid chromatography and mass spectrometry conditions is provided in the tables below.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 2 |
Table 2: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Compound Properties and MRM Transitions
The molecular formula of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is C14H11Cl3N2O3, with a monoisotopic mass of 359.98 Da.[1] The proposed internal standard, 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione, was selected due to its structural similarity to the analyte, which is expected to result in comparable chromatographic behavior and ionization efficiency, while its different mass allows for clear differentiation in the mass spectrometer.
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 360.0 | 188.0 | 100 | 25 |
| 360.0 | 145.0 | 100 | 35 | |
| Internal Standard | 256.0 | 124.0 | 100 | 20 |
| 256.0 | 91.0 | 100 | 30 |
Note: The product ions and collision energies are proposed based on common fragmentation patterns and should be optimized during method development.
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and internal standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for the internal standard.
-
Calibration Standards and QCs: Spike the appropriate working solutions into drug-free human plasma to achieve the desired concentrations for the calibration curve and QC levels (low, medium, and high).
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of plasma sample, calibrator, or QC into the corresponding labeled tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
Data Presentation
The following tables present hypothetical but realistic quantitative data that would be generated during method validation.
Table 5: Calibration Curve Performance
| Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 | 0.98 | 98.0 | 5.2 |
| 2.5 | 2.55 | 102.0 | 4.1 |
| 5.0 | 4.90 | 98.0 | 3.5 |
| 10.0 | 10.1 | 101.0 | 2.8 |
| 50.0 | 49.5 | 99.0 | 2.1 |
| 100.0 | 102.3 | 102.3 | 1.9 |
| 500.0 | 498.7 | 99.7 | 1.5 |
| 1000.0 | 1005.0 | 100.5 | 1.2 |
Table 6: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.99 | 99.0 | 6.8 | 8.5 |
| Low | 3.0 | 3.06 | 102.0 | 5.1 | 6.3 |
| Medium | 75.0 | 73.5 | 98.0 | 3.2 | 4.5 |
| High | 750.0 | 765.0 | 102.0 | 2.5 | 3.8 |
Visualizations
Experimental Workflow
Caption: Sample preparation and analysis workflow.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of the analyte.
Conclusion
The described LC-MS/MS method provides a robust and reliable tool for the quantification of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in human plasma. The simple protein precipitation sample preparation and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a regulated bioanalytical laboratory. The presented protocols and data serve as a strong foundation for method validation and subsequent application in pharmacokinetic and clinical studies.
References
Troubleshooting & Optimization
Technical Support Center: 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione. The information is designed to address potential stability-related issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione to ensure its stability?
A1: To maintain the integrity of the compound, it should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C. For short-term use, refrigeration at 2-8°C is acceptable. Before use, allow the container to warm to room temperature before opening to prevent condensation, which could lead to hydrolysis.
Q2: I am observing variable results in my biological assays. Could this be related to the stability of the compound in my solvent?
A2: Yes, inconsistent results can be a sign of compound degradation in solution. The stability of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione can be solvent-dependent. It is recommended to prepare fresh solutions for each experiment. If using aqueous buffers, be aware that the maleimide group can be susceptible to hydrolysis, especially at pH values above 7.5. It is best to prepare stock solutions in an anhydrous aprotic solvent such as DMSO or DMF and then dilute into aqueous buffers immediately before use.
Q3: Can I pre-mix 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione with other reagents in my experimental buffer and store it for later use?
A3: It is not recommended to pre-mix and store this compound with other reagents, particularly those containing nucleophiles such as thiols (e.g., DTT, β-mercaptoethanol) or primary amines. The maleimide moiety is an electrophile and can react with these functional groups, leading to the degradation of your compound and the formation of adducts. Always add the compound to the reaction mixture last, and as close to the start of the experiment as possible.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Compound
| Symptom | Potential Cause | Suggested Solution |
| The compound does not fully dissolve in the chosen solvent. | The concentration of the compound exceeds its solubility limit in that solvent. | 1. Try sonicating the solution to aid dissolution. 2. Gently warm the solution. 3. Prepare a more dilute solution. 4. Consider using a different solvent for your stock solution, such as DMSO or DMF, which have higher solvating power for many organic molecules. |
| The compound precipitates out of solution after dilution into an aqueous buffer. | The compound has low aqueous solubility. | 1. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution, ensuring it is compatible with your experimental system. 2. Use a surfactant or other solubilizing agent, again ensuring compatibility with your assay. 3. Prepare a more dilute final concentration. |
Issue 2: Loss of Activity or Inconsistent Results Over Time
| Symptom | Potential Cause | Suggested Solution |
| The compound shows high activity in initial experiments, but the effect diminishes in subsequent experiments using the same stock solution. | The compound is degrading in the stock solution. | 1. Prepare fresh stock solutions for each set of experiments. 2. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. 3. Protect stock solutions from light. |
| The experimental results are not reproducible. | The compound is unstable in the aqueous experimental buffer. | 1. Minimize the time the compound is in the aqueous buffer before the assay is initiated. 2. Evaluate the stability of the compound in your buffer by incubating it for different lengths of time before performing the assay. 3. Adjust the pH of your buffer to be neutral or slightly acidic (pH 6.5-7.4) to reduce the rate of hydrolysis of the maleimide ring. |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution
-
Weighing: Carefully weigh the desired amount of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in a chemical fume hood.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the solid to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) and sonication can be used to aid dissolution.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in amber vials. Store the aliquots at -80°C for long-term storage.
Protocol for Dilution into Aqueous Buffer
-
Thawing: Remove a single aliquot of the stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Just prior to the experiment, perform a serial dilution of the DMSO stock solution into your final aqueous experimental buffer. Ensure that the final concentration of DMSO is compatible with your assay system (typically ≤ 1%).
-
Mixing: Mix thoroughly by gentle vortexing or inversion.
-
Immediate Use: Use the freshly prepared aqueous solution immediately to minimize degradation.
Visualizations
Caption: Recommended workflow for handling the compound to ensure stability.
Troubleshooting RI-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RI-1, a selective inhibitor of RAD51. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its insolubility in aqueous solutions.
Troubleshooting Guide: RI-1 Solubility and Precipitation
Q1: My RI-1 powder won't dissolve in my aqueous buffer. What should I do?
A1: RI-1 is practically insoluble in water.[1] It is crucial to first dissolve RI-1 in an appropriate organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental buffer. The recommended solvents are Dimethyl Sulfoxide (DMSO) or ethanol.[2]
Q2: I've dissolved RI-1 in DMSO, but it precipitates when I add it to my cell culture media or aqueous buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" or "DMSO shock," which occurs when a compound that is highly soluble in a concentrated organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform serial dilutions.[3][4] For example, you can first dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the rest of your media.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment, ideally less than 0.5%, to minimize solvent effects on your cells and reduce the chances of precipitation.[3][4]
-
Gentle Mixing: When diluting, add the RI-1 stock solution dropwise to the aqueous buffer while gently vortexing or swirling the solution.[2] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Warm the Aqueous Solution: Gently warming your cell culture media or buffer to 37°C before adding the RI-1 stock can sometimes help to keep the compound in solution. However, be cautious and ensure the temperature is appropriate for your experiment and does not degrade other components.
-
Use of Co-solvents (for in vivo or specific in vitro applications): For certain applications, a co-solvent system can be employed. One formulation involves dissolving the RI-1 DMSO stock in a mixture of PEG300 and Tween80 before the final dilution in an aqueous solution.[5]
Q3: I see a precipitate in my RI-1 solution even after following the recommended procedures. What should I do now?
A3: If precipitation still occurs, consider the following:
-
Reduce the Final Concentration of RI-1: Your working concentration of RI-1 might be above its solubility limit in the final aqueous buffer. Try using a lower concentration if your experimental design allows.
-
Sonication: In some cases, brief sonication of the final solution can help to redissolve small amounts of precipitate. However, be mindful of potential heat generation and its effect on your sample.
-
Filtration: If the precipitate cannot be redissolved, you may need to filter the solution through a 0.22 µm filter to remove the precipitated compound. Be aware that this will reduce the actual concentration of soluble RI-1 in your working solution.
-
Presence of Serum: For cell culture experiments, the presence of serum can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free media, this might be a contributing factor.
Frequently Asked Questions (FAQs)
General Properties
Q4: What is the mechanism of action of RI-1?
A4: RI-1 is a covalent inhibitor of RAD51, a key protein in the homologous recombination pathway of DNA repair.[1][6][7] It specifically binds to the cysteine 319 residue on the surface of RAD51.[1] This covalent modification disrupts the formation of RAD51 filaments on single-stranded DNA, which is a critical step in DNA repair.[6]
Q5: What is the recommended working concentration for RI-1?
A5: The effective concentration of RI-1 can vary depending on the cell type and experimental conditions. The IC50 (the concentration that inhibits 50% of RAD51 activity) is reported to be in the range of 5 to 30 µM.[1][7] For cell-based assays, concentrations between 1 µM and 50 µM have been used.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Solution Preparation and Storage
Q6: How should I prepare a stock solution of RI-1?
A6: It is recommended to prepare a concentrated stock solution of RI-1 in 100% DMSO. Solubility in DMSO is reported to be up to 45-50 mg/mL.[2][5] You can also prepare stock solutions in ethanol, with a solubility of up to 10 mg/mL with gentle warming.[2]
Q7: How should I store my RI-1 stock solution?
A7: RI-1 powder should be stored at -20°C.[3] Stock solutions in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] A stock solution in DMSO is stable for at least 6 months when stored at -80°C.[1]
Experimental Considerations
Q8: Is RI-1 stable in aqueous solutions?
A8: As a covalent inhibitor with a reactive chemical group, the stability of RI-1 in aqueous buffers, especially those containing nucleophiles, may be limited. It is best practice to prepare fresh dilutions of RI-1 in your aqueous buffer for each experiment and to not store it in aqueous solutions for extended periods.
Q9: Can RI-1 react with components in my cell culture medium?
A9: RI-1's reactive chloromaleimide group is designed to react with the sulfhydryl group of cysteine residues on its target protein, RAD51. It is possible that it could also react with other nucleophilic components in complex biological media, such as free thiols on proteins in serum. This is a general consideration for covalent inhibitors. To minimize this, it is advisable to add the inhibitor to the media shortly before starting the experiment.
Q10: Does the presence of serum in my cell culture medium affect RI-1's activity?
A10: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules. This protein binding can reduce the effective free concentration of RI-1 available to enter the cells and interact with its target. This is a common phenomenon for many small molecule inhibitors. If you observe a lower than expected potency in the presence of serum, you may need to increase the concentration of RI-1, while carefully monitoring for any off-target effects.
Data Presentation
Table 1: Solubility and Stock Solution Parameters for RI-1
| Parameter | Value | Reference |
| Solubility in DMSO | Up to 50 mg/mL (approx. 138 mM) | [5] |
| Solubility in Ethanol | Up to 10 mg/mL (with warming) | [2] |
| Solubility in Water | Insoluble | [1] |
| Recommended Stock Solvent | 100% DMSO | [2][5] |
| Stock Solution Storage | -20°C or -80°C (aliquoted) | [3] |
| Stock Solution Stability | ≥ 6 months at -80°C in DMSO | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM RI-1 Stock Solution in DMSO
-
Materials:
-
RI-1 powder (Molecular Weight: 361.61 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of RI-1 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of RI-1 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.62 mg of RI-1.
-
Add the appropriate volume of DMSO to the RI-1 powder.
-
Vortex the solution until the RI-1 is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution of RI-1 for Cell Culture
-
Materials:
-
10 mM RI-1 stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Perform a serial dilution to minimize precipitation. For example, first, dilute the 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate solution. To do this, add 1 µL of the 10 mM stock to 9 µL of media and mix gently.
-
Further dilute the 1 mM intermediate solution 1:100 in your final volume of cell culture medium. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of media to obtain a final concentration of 10 µM.
-
Gently mix the final working solution.
-
Add the working solution to your cells immediately. The final DMSO concentration in this example would be 0.1%.
-
Visualizations
Caption: Mechanism of RI-1 action on the RAD51-mediated DNA repair pathway.
Caption: Troubleshooting workflow for RI-1 insolubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RI-1 (chemical) - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing RAD51 Inhibitor 1 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of RAD51 inhibitor 1 (RI-1).
Troubleshooting Guides
This section offers solutions to common issues that may arise during the optimization of RI-1 concentration for cell viability experiments.
Experimental Protocol: Determining the IC50 of RAD51 Inhibitor 1 using an MTT Assay
This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of RI-1 in a specific cell line.
Materials:
-
RAD51 Inhibitor 1 (RI-1)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells of interest
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of RI-1 Dilutions:
-
Prepare a stock solution of RI-1 in DMSO (e.g., 10 mM). RI-1 is soluble in DMSO up to 45 mg/mL.[1]
-
Perform serial dilutions of the RI-1 stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 20, 40, 60, 80, 100 µM). It is important to also prepare a vehicle control (medium with the same final concentration of DMSO as the highest RI-1 concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared RI-1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm (or a wavelength between 550 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the RI-1 concentration.
-
Determine the IC50 value, which is the concentration of RI-1 that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Troubleshooting Common Problems
| Problem | Potential Cause | Solution |
| Precipitation of RI-1 in Culture Medium | RI-1 has limited solubility in aqueous solutions. High concentrations or temperature fluctuations can cause precipitation. | Prepare a high-concentration stock solution in DMSO. When diluting into aqueous culture medium, ensure thorough mixing. Avoid repeated freeze-thaw cycles of the stock solution.[2] If precipitation persists, consider using a lower starting concentration or adding a non-ionic surfactant like Pluronic F-68 to the medium at a low concentration (e.g., 0.01-0.1%). |
| Inconsistent or Non-reproducible Results | Cell seeding density variability, inconsistent treatment times, or issues with RI-1 dilution accuracy. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and reagents to minimize well-to-well variability. Prepare fresh dilutions of RI-1 for each experiment. |
| High Background in MTT Assay | Contamination of the cell culture with bacteria or yeast, which can also reduce MTT. | Regularly check cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Unexpectedly High or Low Cell Viability | Incorrect cell seeding number, variation in cell health, or inaccurate RI-1 concentration. | Optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during treatment. Regularly assess cell morphology and doubling time. Verify the concentration of your RI-1 stock solution. |
| No Effect of RI-1 on Cell Viability | The cell line may be resistant to RAD51 inhibition, or the inhibitor may not be active. | Use a positive control (a cell line known to be sensitive to RI-1) to confirm the activity of your compound. Consider that some cancer cells have alternative DNA repair pathways that can compensate for RAD51 inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RAD51 Inhibitor 1 (RI-1)?
A1: RI-1 is a small molecule that acts as an inhibitor of the RAD51 protein, which is a key enzyme in the homologous recombination (HR) pathway of DNA repair.[3] RI-1 covalently binds to the cysteine 319 residue on the surface of the RAD51 protein.[3] This binding is thought to destabilize the interface between RAD51 monomers, thereby preventing their assembly into nucleoprotein filaments on single-stranded DNA (ssDNA).[3] The disruption of RAD51 filament formation inhibits the subsequent steps of homologous recombination, leading to an accumulation of DNA damage and potentiation of the lethal effects of DNA cross-linking agents in cancer cells.[3]
Q2: What is a typical starting concentration range for RI-1 in cell viability assays?
A2: Based on published data, a good starting point for a dose-response curve would be in the range of 1 µM to 100 µM. The IC50 of RI-1 in biochemical assays is generally in the 5–30 µM range, and the LD50 (lethal dose for 50% of cells) for single-agent toxicity in various cancer cell lines, such as HeLa, MCF-7, and U2OS, is reported to be in the 20–40 µM range.[3]
Q3: How should I prepare and store RAD51 Inhibitor 1?
A3: RI-1 is typically supplied as a powder. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. RI-1 is soluble in DMSO up to 45 mg/mL and in ethanol up to 10 mg/mL with warming.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO), aliquot it into smaller volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, the DMSO stock can be further diluted in complete cell culture medium to the desired final concentrations.
Q4: Can RI-1 be used in combination with other anti-cancer agents?
A4: Yes, RI-1 has been shown to potentiate the cytotoxic effects of DNA-damaging agents, such as the cross-linking drug mitomycin C.[3] By inhibiting the homologous recombination repair pathway, RI-1 can sensitize cancer cells to chemotherapies that induce DNA double-strand breaks.
Q5: Are there known off-target effects of RI-1?
A5: While RI-1 is designed to be a specific inhibitor of RAD51, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out. The covalent nature of its binding to cysteine residues means it could potentially interact with other proteins containing reactive cysteines. It is always good practice to include appropriate controls in your experiments to help interpret the results.
Data Presentation
Table 1: Reported IC50 Values for Various RAD51 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RI-1 | HeLa | Cervical Cancer | ~20-40 (LD50) | [3] |
| RI-1 | MCF-7 | Breast Cancer | ~20-40 (LD50) | [3] |
| RI-1 | U2OS | Osteosarcoma | ~20-40 (LD50) | [3] |
| B02 | U-2 OS | Osteosarcoma | 17.7 | [4] |
| B02-iso | U-2 OS | Osteosarcoma | 4.3 | [4] |
| para-I-B02-iso | U-2 OS | Osteosarcoma | 0.72 | [4] |
| Cpd-4 | Daudi | Burkitt's Lymphoma | 0.004 | [5] |
| Cpd-5 | Daudi | Burkitt's Lymphoma | 0.005 | [5] |
Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Optimizing RI-1 Concentration
Caption: Workflow for determining the IC50 of RAD51 inhibitor 1.
Diagram 2: Simplified RAD51-Mediated Homologous Recombination Pathway
Caption: Key steps in the RAD51-mediated DNA repair pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
415713-60-9 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using 415713-60-9, a covalent inhibitor of RAD51, also known as RI-1.
Frequently Asked Questions (FAQs)
Q1: What is 415713-60-9 (RI-1) and what is its primary target?
A1: 415713-60-9, also known as RI-1, is a small molecule inhibitor of the RAD51 protein.[1][2] RAD51 is a key enzyme in the homologous recombination (HR) pathway, which is essential for the repair of DNA double-strand breaks.[3] RI-1 is utilized in research to study the mechanisms of DNA repair and to explore its potential as an anti-cancer agent.
Q2: What is the mechanism of action of RI-1?
A2: RI-1 is a covalent inhibitor. It contains a reactive chloromaleimide group that forms an irreversible covalent bond with a specific cysteine residue (Cys319) on the surface of the RAD51 protein.[3] This covalent modification disrupts the formation of RAD51 filaments on single-stranded DNA, which is a critical step in the homologous recombination repair process. The binding of RI-1 to this pocket at the monomer-monomer interface of the RAD51 nucleoprotein filament inhibits the biochemical activities of RAD51.[3]
Q3: What are the known cellular effects of RI-1?
A3: By inhibiting RAD51, RI-1 disrupts homologous recombination in human cells.[4] This leads to an increased sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapeutics like cisplatin.[3] In some cancer cell lines, RI-1 has been observed to exhibit single-agent toxicity.
Troubleshooting Guide: Off-Target Effects
Q4: I am observing unexpected phenotypes in my experiments with RI-1. Could these be due to off-target effects?
A4: While RI-1 has been developed as a specific inhibitor of RAD51, its reactive nature as a covalent inhibitor means there is a potential for off-target interactions. Covalent inhibitors can sometimes react with other proteins that have accessible nucleophilic residues, such as cysteine. To date, a comprehensive, publicly available off-target profile for RI-1 from techniques like kinome scanning or chemoproteomics has not been identified in the literature. Therefore, unexpected phenotypes could potentially be attributed to the inhibition of other cellular targets.
Q5: How can I experimentally identify potential off-target effects of RI-1 in my model system?
A5: To identify potential off-target proteins of RI-1 in your specific experimental context, you can employ several proteomic strategies. Two powerful, unbiased techniques are Activity-Based Protein Profiling (ABPP) and chemoproteomic approaches using mass spectrometry.[5][6] These methods can help identify proteins that are covalently modified by RI-1 across the entire proteome.
A general workflow for identifying off-target interactions is outlined below:
Q6: What are some general strategies to mitigate potential off-target effects of covalent inhibitors like RI-1?
A6: Since specific mitigation strategies for RI-1 are not documented, general approaches for reducing off-target effects of covalent inhibitors can be considered. These strategies primarily focus on medicinal chemistry approaches to improve selectivity:
-
Optimize the non-covalent binding affinity: Enhancing the initial, reversible binding of the inhibitor to the target protein can increase the local concentration of the inhibitor at the desired site, favoring the covalent reaction with the intended target over off-targets.
-
Tune the reactivity of the electrophile: The reactivity of the chloromaleimide group can be modulated. A less reactive electrophile may have a lower propensity to react with off-target proteins that have less accessible or less nucleophilic cysteines.
-
Develop reversible or semi-covalent analogs: In some cases, designing analogs with reversible or semi-covalent warheads can reduce the likelihood of permanent off-target modification.
For your experiments, using the lowest effective concentration of RI-1 and minimizing incubation times can also help to reduce potential off-target effects.
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol provides a general framework for using ABPP to identify off-target proteins of RI-1.
Materials:
-
Cells of interest
-
RI-1 (415713-60-9)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin beads
-
Trypsin
-
Buffers for mass spectrometry (e.g., ammonium bicarbonate, acetonitrile, formic acid)
-
LC-MS/MS instrument
Methodology:
-
Cell Treatment: Treat your cells with RI-1 at the desired concentration and for the desired time. Include a vehicle-only (DMSO) control.
-
Lysis: Harvest and lyse the cells in a suitable lysis buffer to extract the proteome.
-
Probe Labeling: Incubate the proteomes with a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all accessible cysteine residues that have not been modified by RI-1.
-
Click Chemistry: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified proteins.
-
Enrichment: Use streptavidin beads to enrich for the biotin-tagged proteins.
-
On-bead Digestion: Wash the beads extensively and perform an on-bead tryptic digest to release the peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of peptides between the RI-1 treated and control samples. Proteins that are covalently modified by RI-1 will show a decrease in labeling by the cysteine-reactive probe and thus a reduced abundance in the final analysis.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 (RAD51 Inhibition) | 5 - 30 µM | Biochemical Assay | [3] |
| LD50 (Single-agent toxicity) | 20 - 40 µM | HeLa, MCF-7, U2OS | [7] |
Signaling Pathway
The following diagram illustrates the central role of RAD51 in the homologous recombination pathway and the point of inhibition by RI-1.
References
- 1. biocat.com [biocat.com]
- 2. biocat.com [biocat.com]
- 3. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
RI-1 degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of the RAD51 inhibitor, RI-1, and strategies to prevent its degradation. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is RI-1 and what is its mechanism of action?
RI-1 is a small molecule inhibitor of RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair.[1][2] It acts as a covalent inhibitor, specifically binding to the cysteine 319 residue on the surface of the RAD51 protein.[1][2] This covalent attachment is facilitated by a Michael addition reaction, where the thiol group of the cysteine residue attacks the maleimide functional group of RI-1.[2] This binding event disrupts the formation of RAD51 filaments on single-stranded DNA, thereby inhibiting HR.[2]
Q2: What are the primary degradation pathways for RI-1?
The primary degradation pathway for RI-1 is the hydrolysis of its maleimide ring. This reactive group is susceptible to reaction with water and other nucleophiles present in aqueous solutions and cell culture media. This hydrolysis opens the maleimide ring, rendering the compound unable to covalently bind to the target cysteine on RAD51 and thus inactivating it. Additionally, RI-1 can be degraded through off-target reactions with other nucleophilic biomolecules in the experimental system.[3][4]
Q3: How should I properly store and handle RI-1 to ensure its stability?
To maintain the integrity of RI-1, it is crucial to follow proper storage and handling procedures.
-
Solid Form: Store RI-1 as a solid at 2-8°C for short-term storage. For long-term storage, it is recommended to store it at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO.[5] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C. MedChemExpress suggests that at -80°C, the stock solution is stable for 6 months, while at -20°C, it is stable for 1 month.[1]
Q4: What is the recommended solvent for preparing RI-1 stock solutions?
The recommended solvent for preparing RI-1 stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6] RI-1 is readily soluble in DMSO at concentrations of 50 mg/mL.[6] For some applications, ethanol can also be used, though heating may be required to achieve higher concentrations.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with RI-1.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of RI-1 Activity or Inconsistent Results | Degradation of RI-1 in aqueous solution: The maleimide ring of RI-1 is susceptible to hydrolysis, leading to inactivation. | - Prepare fresh working solutions of RI-1 from a frozen stock immediately before each experiment.- Minimize the time RI-1 spends in aqueous buffers before being added to the cells or protein.- Consider using buffers with a slightly acidic to neutral pH (6.5-7.5) to reduce the rate of hydrolysis. |
| Reaction with nucleophiles in media/buffers: Components in cell culture media (e.g., amino acids like cysteine, reducing agents like DTT) can react with the maleimide group of RI-1.[7] | - If possible, reduce the concentration of known nucleophilic components in the experimental buffer.- Perform control experiments to assess the stability of RI-1 in your specific cell culture medium or buffer (see Experimental Protocols section).- Avoid using buffers containing Tris, as it can be reactive. Consider using HEPES or phosphate-based buffers. | |
| Improper storage of RI-1 stock solution: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.- Ensure stock solutions are stored at -20°C or -80°C in tightly sealed vials.[1] | |
| Precipitation of RI-1 in Experimental Medium | Low solubility in aqueous solutions: RI-1 has poor water solubility.[5] Adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate. | - Ensure the final concentration of DMSO in the experimental medium is kept low (typically <0.5%) to maintain solubility.- When diluting the DMSO stock, add it to the aqueous solution with vigorous vortexing or mixing to facilitate dispersion.- Visually inspect the medium for any signs of precipitation after adding RI-1. If precipitation is observed, consider preparing a more dilute stock solution or using a different formulation approach. |
| Off-Target Effects Observed | Non-specific covalent modification: The reactive maleimide group of RI-1 has the potential to react with other cysteine-containing proteins in the cell, leading to off-target effects.[3][4] | - Use the lowest effective concentration of RI-1 as determined by a dose-response experiment.- Include appropriate negative controls, such as a structurally similar but inactive analog of RI-1 if available.- Consider using a reversible RAD51 inhibitor as a control to distinguish between effects due to covalent modification and those due to target occupancy. |
Signaling and Degradation Pathways
The following diagrams illustrate the mechanism of action of RI-1 and its primary degradation pathway.
Caption: Mechanism of RI-1 action and its primary degradation pathway.
Experimental Protocols
Protocol 1: Assessing the Stability of RI-1 in Aqueous Buffers
This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of RI-1 over time in different buffer systems.
Materials:
-
RI-1 solid
-
Anhydrous DMSO
-
Various aqueous buffers (e.g., PBS, HEPES, Tris-HCl) at different pH values (e.g., 6.5, 7.4, 8.0)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Prepare RI-1 Stock Solution: Prepare a 10 mM stock solution of RI-1 in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the RI-1 stock solution to a final concentration of 100 µM in each of the test buffers. Ensure the final DMSO concentration is consistent across all samples (e.g., 1%).
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each working solution.
-
HPLC Analysis:
-
Immediately inject the aliquot onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both may contain 0.1% formic acid) to separate RI-1 from its degradation products.
-
Monitor the elution profile at a wavelength where RI-1 has maximum absorbance (this may need to be determined empirically, but a starting point could be around 260-280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact RI-1 based on its retention time from the t=0 sample.
-
Measure the peak area of the intact RI-1 at each time point.
-
Plot the percentage of remaining RI-1 (relative to t=0) against time for each buffer condition.
-
Calculate the half-life (t₁/₂) of RI-1 in each buffer.
-
Protocol 2: Evaluating RI-1 Stability in Cell Culture Media
This protocol assesses the stability of RI-1 in the presence of complete cell culture medium.
Materials:
-
RI-1 stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile and water (HPLC grade)
Procedure:
-
Prepare RI-1 in Medium: Spike the complete cell culture medium with the RI-1 stock solution to a final concentration of 10 µM. Gently mix.
-
Incubation: Incubate the medium at 37°C in a CO₂ incubator.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the medium.
-
Sample Preparation: To precipitate proteins that could interfere with the analysis, add 3 volumes of cold acetonitrile to the medium aliquot. Vortex and centrifuge at high speed for 10 minutes.
-
HPLC Analysis:
-
Carefully collect the supernatant and inject it into the HPLC system.
-
Use the same HPLC method as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the peak area of intact RI-1 at each time point and calculate the percentage remaining relative to the t=0 sample.
-
Plot the percentage of remaining RI-1 against time to determine its stability in the cell culture medium.
-
Data Presentation
The following tables summarize expected outcomes from stability studies.
Table 1: Hypothetical Stability of RI-1 in Different Aqueous Buffers at 37°C
| Buffer (pH 7.4) | Half-life (t₁/₂) (hours) |
| Phosphate-Buffered Saline (PBS) | 4.5 |
| HEPES | 6.2 |
| Tris-HCl | 2.1 |
Table 2: Hypothetical Stability of RI-1 in Cell Culture Medium at 37°C
| Medium | Half-life (t₁/₂) (hours) |
| DMEM + 10% FBS | 3.8 |
| RPMI-1640 + 10% FBS | 4.1 |
Note: The data in these tables are hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Logical Workflow for Troubleshooting RI-1 Experiments
This diagram provides a step-by-step guide for troubleshooting experiments where RI-1 is not performing as expected.
Caption: A logical workflow for troubleshooting common issues with RI-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to RAD51 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to RAD51 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to the RAD51 inhibitor. What are the possible reasons?
A1: Resistance to RAD51 inhibitors can be multifactorial. Here are some common reasons:
-
Intrinsic Resistance:
-
Low dependence on Homologous Recombination (HR): The cancer cell line may primarily rely on other DNA repair pathways, such as non-homologous end joining (NHEJ), for survival.
-
Low baseline RAD51 expression: Some cell lines may have inherently low levels of RAD51, making it a less critical target.[1]
-
Presence of specific mutations: Mutations in genes like TP53 can alter the cellular response to DNA damage and reduce dependency on RAD51.
-
-
Acquired Resistance:
-
Upregulation of RAD51: Cells can adapt to RAD51 inhibition by increasing the expression of the RAD51 protein, thereby overcoming the inhibitory effect.[2][3]
-
Activation of alternative DNA repair pathways: Cancer cells can compensate for the inhibition of HR by upregulating other repair pathways, such as those involving DNA Polymerase Theta (Polθ).
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the RAD51 inhibitor.
-
Alterations in upstream or downstream signaling: Changes in the activity of proteins that regulate RAD51 function, such as BRCA1/2 or RAD54, can contribute to resistance.[4][5]
-
Q2: How can I determine if my cells have developed resistance to a RAD51 inhibitor?
A2: You can perform the following experiments to assess resistance:
-
Cell Viability Assays: Compare the IC50 values of the RAD51 inhibitor in your experimental cells versus a sensitive control cell line. A significant increase in the IC50 value suggests resistance.
-
Western Blotting: Analyze the protein levels of RAD51 and key markers of DNA damage (e.g., γH2AX) and HR (e.g., BRCA1, RAD54).[4] Upregulation of RAD51 can be a sign of acquired resistance.
-
RAD51 Foci Formation Assay: This immunofluorescence-based assay measures the recruitment of RAD51 to sites of DNA damage.[6][7][8] A lack of reduction in RAD51 foci formation in the presence of the inhibitor may indicate resistance.
-
Comet Assay: This assay can be used to assess the level of DNA damage. Resistant cells may show more efficient repair of DNA breaks.
Q3: What are some strategies to overcome resistance to RAD51 inhibitors?
A3: Several strategies can be employed to overcome resistance:
-
Combination Therapies:
-
PARP Inhibitors: Combining RAD51 inhibitors with PARP inhibitors can create synthetic lethality in cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[5][9][10] This approach can be effective even in cells that have developed resistance to PARP inhibitors alone.[11]
-
Chemotherapy: Using RAD51 inhibitors in combination with DNA-damaging chemotherapeutic agents (e.g., cisplatin, doxorubicin) can enhance their efficacy by preventing the repair of drug-induced DNA damage.[3][12][13]
-
Inhibitors of other DNA repair pathways: Targeting alternative DNA repair pathways, such as those involving ATM or Polθ, can re-sensitize resistant cells. The combination of a PARP inhibitor with an ATM inhibitor has shown promise in reverting PARP inhibitor resistance.[11]
-
Targeting RAD51 interactors: Inhibiting proteins that facilitate RAD51 function, such as BRD9, can be a synergistic strategy.[4][14][15]
-
-
Development of Novel Inhibitors: Research is ongoing to develop more potent and specific RAD51 inhibitors that can overcome existing resistance mechanisms.[13][16]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays with RAD51 inhibitors.
| Possible Cause | Troubleshooting Step |
| Cell line instability | Ensure you are using a low-passage number of the cell line. Perform cell line authentication to confirm its identity. |
| Inhibitor instability | Prepare fresh stock solutions of the RAD51 inhibitor for each experiment. Store the inhibitor according to the manufacturer's instructions. |
| Variability in cell seeding density | Optimize and standardize the cell seeding density for your specific cell line and assay format. Use a multichannel pipette for seeding to ensure consistency. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
Problem 2: High background or weak signal in RAD51 foci formation assay.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody concentration | Titrate the primary and secondary antibodies to determine the optimal working concentration. |
| Inadequate fixation and permeabilization | Optimize the fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.5% Triton X-100) steps for your cell line. |
| High autofluorescence | Use a quenching solution (e.g., 0.1% Sudan Black in 70% ethanol) after secondary antibody incubation. |
| Insufficient DNA damage | Ensure that the DNA damaging agent (e.g., etoposide, ionizing radiation) is used at a concentration and duration sufficient to induce a robust DNA damage response.[17] |
| Timing of analysis | The formation and resolution of RAD51 foci are dynamic processes. Perform a time-course experiment to determine the optimal time point for analysis after inducing DNA damage. |
Quantitative Data Summary
Table 1: IC50 Values of Select RAD51 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| B02 | MDA-MB-231 | Triple-Negative Breast Cancer | ~25 | [16] |
| I-BRD9 | OVCAR8 | Ovarian Cancer | 10-20 | [14] |
| IBR120 | MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | [18] |
| ART558 (Polθ inhibitor) | Multiple | BRCA-deficient TNBC | Not specified | [19] |
Table 2: Example Combination Therapy Data
| Combination | Cell Line | Effect | Reference |
| Olaparib (PARP inhibitor) + ATM inhibitor | gBRCA1 PDX | Reversion of PARP inhibitor resistance | [11] |
| I-BRD9 + Olaparib | HR-proficient cancer cells | Synergistic effect | [4][14] |
| RAD51 inhibitor + Cisplatin | Daudi | Enhanced anti-tumor effect | [13] |
| B02-iso + PARP inhibitor | MDA-MB-231 | Sensitization to PARP inhibitor | [16] |
Experimental Protocols
RAD51 Foci Formation Assay Protocol
This protocol describes a general method for detecting RAD51 foci formation using immunofluorescence.
Materials:
-
Cancer cell line of interest
-
Culture medium and supplements
-
Coverslips
-
DNA damaging agent (e.g., Etoposide)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the RAD51 inhibitor for the desired time. Then, induce DNA damage by adding a DNA damaging agent for a specific duration. Include appropriate controls (untreated, inhibitor only, damaging agent only).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-RAD51 antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition.
Western Blotting for RAD51 Expression Protocol
Materials:
-
Cancer cell line of interest
-
RAD51 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RAD51 and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the RAD51 inhibitor as required. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the RAD51 signal to the loading control.
Visualizations
Caption: Signaling pathway of RAD51 in homologous recombination.
Caption: Workflow for investigating RAD51 inhibitor resistance.
Caption: Rationale for combination therapies with RAD51 inhibitors.
References
- 1. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting homologous recombination by targeting RAD51 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bromodomain containing protein BRD-9 orchestrates RAD51-RAD54 complex formation and regulates homologous recombination-mediated repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 6. icm.unicancer.fr [icm.unicancer.fr]
- 7. RAD51 foci as a functional biomarker of homologous recombination repair and PARP inhibitor resistance in germline BRCA-mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What are RAD51 inhibitors and how do they work? [synapse.patsnap.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. rad51-is-implicated-in-dna-damage-chemoresistance-and-immune-dysregulation-in-solid-tumors - Ask this paper | Bohrium [bohrium.com]
- 13. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells [ouci.dntb.gov.ua]
- 17. Validation of RAD51 inhibition by B02. [plos.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. Dual-Target Therapeutic Strategies in Triple-Negative Breast Cancer: Mechanistic Insights and Clinical Potential [mdpi.com]
Technical Support Center: 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione. These resources are intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for a compound like 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione?
A1: Lot-to-lot variability refers to the slight differences in the chemical and physical properties of a compound that can occur between different manufacturing batches or "lots". For a complex organic molecule such as 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, this variability can manifest as differences in purity, impurity profiles, crystalline form, or the presence of residual solvents. These variations can significantly impact experimental outcomes, affecting the compound's solubility, stability, and biological activity, leading to inconsistent and unreliable results.
Q2: What are the common types of impurities that could be present in different lots of this compound?
A2: Impurities can arise from the starting materials, intermediates, or byproducts of the synthesis process. For this specific molecule, potential impurities could include unreacted starting materials like 3,4-dichloroaniline or morpholine, incompletely chlorinated intermediates, or isomers. The table below summarizes potential impurities and their possible origins.
Q3: How can I assess the purity and consistency of a new lot of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione?
A3: It is highly recommended to perform in-house quality control analysis on each new lot. The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.
Q4: What level of purity is considered acceptable for this compound?
A4: For most research applications, a purity of ≥95% as determined by HPLC is generally acceptable. However, for sensitive applications such as in vivo studies or crystallography, a higher purity of ≥98% or even ≥99% may be required. It is crucial to establish a consistent purity threshold for your specific experimental needs and to ensure all lots used meet this standard.
Q5: Can the color of the compound vary between lots?
A5: Yes, minor color variations (e.g., from off-white to pale yellow) can occur between lots due to the presence of trace impurities or differences in crystalline structure. While a significant color change may indicate a substantial impurity, minor variations are not uncommon for complex organic molecules and may not necessarily affect the compound's performance. However, it is always best to confirm the purity and identity of any lot that shows a noticeable difference in appearance.
Troubleshooting Guides
Issue 1: A new lot of the compound gives different results in my biological assay compared to the previous lot.
-
Possible Cause: The most likely reason is a difference in the purity or impurity profile between the two lots. A new impurity could have an inhibitory or synergistic effect, or the actual concentration of the active compound may be lower in the new lot.
-
Troubleshooting Steps:
-
Verify Purity: Analyze both the old and new lots side-by-side using HPLC to compare their purity profiles.
-
Confirm Identity: Use LC-MS and NMR to confirm the identity of the main peak in the new lot and to identify any significant impurities.
-
Dose-Response Curve: Generate a full dose-response curve for the new lot. A shift in the IC50/EC50 value can indicate a difference in potency.
-
Solubility Check: Ensure that both lots are fully soluble in the assay buffer. Differences in solubility can lead to variations in the effective concentration.
-
Issue 2: I observe an unexpected peak in my HPLC analysis of a new lot.
-
Possible Cause: This could be a new impurity from the synthesis, a degradation product, or a contaminant.
-
Troubleshooting Steps:
-
Analyze by LC-MS: Use LC-MS to determine the mass of the unexpected peak. This can provide clues to its identity (e.g., a known intermediate or a dimer).
-
Review Synthesis: If possible, review the synthesis scheme to hypothesize potential side products or unreacted starting materials that could correspond to the observed mass.
-
Forced Degradation Study: To determine if the peak is a degradant, subject a sample of a known pure lot to stress conditions (e.g., heat, acid, base, light) and see if the unknown peak appears.
-
Issue 3: The compound from a new lot has poor solubility compared to previous lots.
-
Possible Cause: This could be due to a different crystalline form (polymorphism), the presence of an insoluble impurity, or a different residual solvent content.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the material under a microscope. Differences in crystal shape or size may be apparent.
-
Powder X-Ray Diffraction (PXRD): If available, PXRD is the definitive method for identifying different polymorphic forms.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the residual solvent content, which can impact solubility.
-
Data Presentation
Table 1: Potential Impurities in the Synthesis of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
| Potential Impurity | Chemical Name | Likely Source |
| Impurity A | 3,4-dichloroaniline | Unreacted starting material |
| Impurity B | Morpholine | Unreacted starting material |
| Impurity C | 2,3-dichloro-N-(3,4-dichlorophenyl)maleimide | Intermediate from incomplete reaction with morpholine |
| Impurity D | 1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | Incompletely chlorinated product |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the compound in acetonitrile or DMSO to a final concentration of 1 mg/mL.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000
-
Data Analysis: Extract the mass spectra for the main peak and any impurity peaks. The expected mass for the parent compound [M+H]⁺ is approximately 362.0.
3. Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Concentration: 5-10 mg of the compound in 0.6 mL of solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Compare the resulting spectrum to a reference spectrum if available. The chemical shifts, splitting patterns, and integrations should be consistent with the structure of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione.
Visualizations
Caption: Hypothetical synthetic pathway for the target compound.
Caption: Workflow for investigating lot-to-lot variability.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Cell Line Specific Responses to Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors that elicit cell line-specific responses. We will focus on two distinct inhibitors that can sometimes be a source of confusion: RI-1 , a RAD51 inhibitor, and the general class of ROCK (Rho-associated kinase) inhibitors .
Section 1: RI-1 (RAD51 Inhibitor)
RI-1 is a small molecule that inhibits the RAD51 protein, a key component of the homologous recombination (HR) pathway for DNA repair.[1][2] This inhibition can lead to increased sensitivity to DNA damaging agents and cell death, particularly in cancer cells that are already deficient in other DNA repair pathways.
Frequently Asked Questions (FAQs) about RI-1
Q1: What is the mechanism of action of RI-1?
A1: RI-1 is an irreversible inhibitor of RAD51. It covalently binds to cysteine 319 on the surface of the RAD51 protein.[1] This binding is thought to destabilize the RAD51 filament formation on DNA, which is a critical step for homologous recombination.[1] Consequently, RI-1 disrupts the repair of DNA double-strand breaks via the HR pathway.
Q2: Why do different cell lines show varying sensitivity to RI-1?
A2: Cell line-specific responses to RI-1 are primarily dictated by the genetic background of the cells, particularly their DNA damage response (DDR) capabilities. Key factors include:
-
Status of other DNA repair pathways: Cells deficient in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, are often more sensitive to RI-1. This is due to the principle of synthetic lethality, where the inhibition of two DNA repair pathways is lethal to the cell, while the loss of one is not.
-
Baseline RAD51 expression: Cell lines with higher endogenous levels of RAD51 may require higher concentrations of RI-1 to achieve the same inhibitory effect.
-
Cell cycle kinetics: The activity of the HR pathway is most prominent in the S and G2 phases of the cell cycle. Therefore, the proportion of cells in these phases at the time of treatment can influence the observed sensitivity.
-
Drug efflux pump activity: Overexpression of multidrug resistance pumps, such as P-glycoprotein, can lead to reduced intracellular concentrations of RI-1 and thus, decreased efficacy.
Q3: What are the expected phenotypic effects of RI-1 treatment?
A3: Effective RI-1 treatment is expected to lead to:
-
Inhibition of RAD51 foci formation following DNA damage.[1]
-
Increased sensitivity to DNA cross-linking agents (e.g., cisplatin, mitomycin C).[1]
-
Cell cycle arrest, typically at the G2/M checkpoint.
-
Induction of apoptosis.
Troubleshooting Guide for RI-1 Experiments
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | 1. Insufficient RI-1 concentration. | Perform a dose-response curve to determine the optimal concentration for your cell line. |
| 2. Short treatment duration. | Increase the incubation time with RI-1. | |
| 3. Cell line is resistant. | Consider the genetic background of your cell line. Use a positive control cell line known to be sensitive to RI-1. | |
| 4. RI-1 degradation. | Ensure proper storage of RI-1 and prepare fresh working solutions for each experiment. | |
| High variability between replicates | 1. Inconsistent cell seeding. | Ensure a homogenous single-cell suspension and accurate cell counting before seeding. |
| 2. Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| 3. Inconsistent drug addition. | Ensure thorough mixing of the drug in the culture medium. | |
| Unexpected off-target effects | 1. High RI-1 concentration. | Use the lowest effective concentration determined from your dose-response studies. |
| 2. Covalent modification of other proteins. | As RI-1 is a covalent inhibitor, off-target effects are possible. Include appropriate negative controls and consider orthogonal approaches to validate your findings. |
Experimental Protocols
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Treatment: Treat cells with a serial dilution of RI-1. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).[4]
-
Assay: Add MTT or CCK-8 reagent according to the manufacturer's instructions.[3][4]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[3]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
-
Sample Preparation: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.[7]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAD51, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[5]
Signaling Pathway and Workflow Diagrams
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 6. assaygenie.com [assaygenie.com]
- 7. origene.com [origene.com]
- 8. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Artifacts in Assays Using 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential artifacts when using 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in various assays. The information provided is targeted towards researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione and what is its potential mechanism of action?
A1: 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione possesses a maleimide core structure. Maleimides are known to be reactive toward thiol groups, such as the side chain of cysteine residues in proteins.[1] This reactivity allows the compound to form covalent bonds with proteins, which can lead to irreversible inhibition or modulation of their function. This covalent modification is the basis for its potential as a targeted inhibitor but also the source of potential off-target effects and assay artifacts.
Q2: Why is this compound considered a potential Pan-Assay Interference Compound (PAIN)?
A2: Pan-Assay Interference Compounds (PAINs) are molecules that show activity in multiple assays through non-specific mechanisms. Due to its electrophilic maleimide core, 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione is considered a potential PAIN. It has the potential to react with cysteine residues on various proteins, not just the intended target, leading to false-positive results in high-throughput screens and other assays.
Q3: What types of assays are particularly susceptible to interference by this compound?
A3: Assays that are most susceptible to interference include:
-
Enzymatic assays involving thiol-dependent enzymes: Enzymes that have a critical cysteine residue in their active site can be non-specifically inhibited.
-
Fluorescence-based assays: The compound itself may be fluorescent or may quench the fluorescence of a reporter molecule, leading to false signals.[2]
-
Assays containing reducing agents: The presence of reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol can compete with protein thiols for reaction with the compound, leading to a change in its apparent activity.[1]
Troubleshooting Guides
Issue 1: High background signal or false positives in a fluorescence-based assay.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Autofluorescence | 1. Run a control experiment with the compound in the assay buffer without the biological target or other assay components.2. Measure the fluorescence at the same excitation and emission wavelengths used in the assay. | If the compound alone shows a significant fluorescence signal, it is likely contributing to the high background. |
| Fluorescence Quenching | 1. Run the assay with a known fluorescent probe in the presence and absence of the compound.2. Compare the fluorescence intensity. | A decrease in fluorescence intensity in the presence of the compound suggests quenching. |
Issue 2: Irreproducible results or a time-dependent increase in inhibition.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Covalent Modification of the Target Protein | 1. Perform a pre-incubation experiment: incubate the protein with the compound for varying amounts of time before adding the substrate to start the reaction.2. Measure the activity at each time point. | If the inhibition increases with pre-incubation time, it is indicative of a time-dependent covalent modification. |
| Non-specific Reaction with Assay Components | 1. Perform a "jump dilution" experiment (see detailed protocol below).2. Assess if the inhibitory effect is reversible upon dilution. | If the inhibition is not reversed upon significant dilution, it suggests a covalent and potentially non-specific interaction. |
Issue 3: Discrepancy between primary screen and follow-up assays.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Thiol Reactivity Leading to False Positives | 1. Perform the assay in the presence and absence of a high concentration (e.g., 10-fold molar excess) of a reducing agent like DTT.[1]2. Compare the IC50 values. | A significant rightward shift in the IC50 value in the presence of DTT suggests that the compound's activity is due to its reactivity with thiols.[1] |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.2. Determine the IC50 with and without the detergent. | A significant change in potency in the presence of a detergent may indicate that the compound is forming aggregates that cause non-specific inhibition. |
Experimental Protocols
Protocol 1: DTT Competition Assay
Objective: To determine if the compound's inhibitory activity is due to its reactivity with thiols.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, perform a standard concentration-response curve for the compound to determine its IC50.
-
In the second set, add a final concentration of 1 mM Dithiothreitol (DTT) to the assay buffer before adding the compound.
-
Perform a concentration-response curve for the compound in the presence of DTT.
-
Compare the IC50 values obtained in the presence and absence of DTT.
Data Presentation:
| Condition | IC50 (µM) | Fold Shift |
| Without DTT | e.g., 5 | - |
| With 1 mM DTT | e.g., 50 | 10 |
Protocol 2: Jump Dilution Assay
Objective: To differentiate between reversible and irreversible (covalent) inhibition.
Methodology:
-
Incubate the target protein with a high concentration of the compound (e.g., 10x IC50) for a set period (e.g., 30 minutes) to allow for binding.
-
As a control, incubate the protein with vehicle (e.g., DMSO) under the same conditions.
-
Rapidly dilute the protein-compound mixture and the protein-vehicle mixture 100-fold into the assay buffer containing the substrate.
-
Immediately measure the enzymatic activity.
-
Compare the activity of the protein pre-incubated with the compound to the vehicle control.
Visualizations
Caption: Interference with a signaling pathway by covalent modification.
Caption: Troubleshooting workflow for suspected assay artifacts.
References
Validation & Comparative
Validating the Inhibitory Effect of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione on RAD51: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RAD51 inhibitor 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as RI-1, with other known RAD51 inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature to assist in the evaluation of its potential as a research tool and therapeutic agent.
Introduction to RAD51 and Its Inhibition
RAD51 is a key protein in the homologous recombination (HR) pathway, an essential mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs). By facilitating the search for a homologous DNA sequence and promoting strand invasion, RAD51 is crucial for maintaining genomic integrity. In many cancer cells, RAD51 is overexpressed, contributing to resistance to DNA-damaging therapies such as radiation and chemotherapy. Therefore, inhibiting RAD51 has emerged as a promising strategy to sensitize cancer cells to treatment.
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) is a small molecule inhibitor of RAD51.[1] Its mechanism of action involves the covalent modification of cysteine 319 on the surface of the RAD51 protein. This binding is thought to disrupt the interface between RAD51 monomers, thereby preventing the formation of the RAD51 nucleoprotein filament, a critical step in its function.[1]
Comparative Analysis of RAD51 Inhibitors
The following table summarizes the quantitative data for RI-1 and other selected RAD51 inhibitors. The inhibitory concentration (IC50) and dissociation constant (Kd) values provide a measure of the potency of these compounds in various assays. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Alias | Mechanism of Action | IC50 / Kd | Cell Line/Assay Condition |
| 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | RI-1 | Covalently binds to Cys319 of RAD51, disrupting filament formation. | 5-30 µM | Varies by cell line and assay |
| B02 | - | Inhibits RAD51's DNA strand exchange activity.[2] | 27.4 µM | D-loop formation assay |
| IBR2 | - | Disrupts RAD51 multimerization and promotes its degradation.[1][3] | 12-20 µM | Various cancer cell lines |
| CAM833 | - | Orthosteric inhibitor of the RAD51:BRC interaction. | Kd of 366 nM | Against ChimRAD51 protein |
Signaling Pathway and Experimental Workflow
To visually represent the context of RAD51 inhibition and the methods used for its validation, the following diagrams are provided.
Caption: The homologous recombination pathway and the point of RAD51 inhibition by RI-1.
Caption: General experimental workflow for validating RAD51 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of RAD51 inhibitors. Below are outlines of key experimental protocols.
D-loop Formation Assay
This biochemical assay directly measures the catalytic activity of RAD51 in promoting the invasion of a single-stranded DNA (ssDNA) into a homologous supercoiled double-stranded DNA (dsDNA) plasmid, forming a displacement loop (D-loop).[4]
Materials:
-
Purified human RAD51 protein
-
Radiolabeled (e.g., 32P) ssDNA oligonucleotide homologous to a region of the dsDNA plasmid
-
Supercoiled dsDNA plasmid (e.g., pBluescript)
-
Reaction buffer (containing ATP, MgCl2, and a buffer system like Tris-HCl)
-
Stop buffer (containing SDS and proteinase K)
-
Agarose gel and electrophoresis apparatus
-
Phosphorimager for visualization and quantification
Procedure:
-
Incubate purified RAD51 protein with the radiolabeled ssDNA oligonucleotide in the reaction buffer to allow for the formation of the RAD51-ssDNA filament.
-
Initiate the reaction by adding the supercoiled dsDNA plasmid.
-
Incubate at 37°C for a defined period to allow for D-loop formation.
-
Stop the reaction by adding the stop buffer and incubating to deproteinize the DNA.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Visualize the radiolabeled DNA using a phosphorimager. The D-loop product will migrate slower than the free ssDNA.
-
Quantify the amount of D-loop formed in the presence and absence of the inhibitor to determine the IC50 value.
RAD51 Foci Formation Assay
This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage within the nucleus, a hallmark of active homologous recombination.[5][6]
Materials:
-
Human cancer cell line (e.g., U2OS, HeLa)
-
DNA damaging agent (e.g., ionizing radiation, mitomycin C)
-
Primary antibody against RAD51
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the DNA damaging agent to induce DSBs.
-
Treat the cells with varying concentrations of the RAD51 inhibitor.
-
Incubate for a specific time to allow for RAD51 foci formation.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-RAD51 antibody, followed by the fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of RAD51 foci per nucleus. A reduction in foci formation in the presence of the inhibitor indicates its efficacy.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect the direct binding of a protein to a specific DNA sequence. In the context of RAD51, it can be used to assess how an inhibitor affects the formation of the RAD51-DNA complex.[7]
Materials:
-
Purified human RAD51 protein
-
Radiolabeled or fluorescently labeled ssDNA or dsDNA oligonucleotide
-
Binding buffer (containing glycerol, a non-specific competitor DNA like poly(dI-dC), and a buffer system)
-
Native polyacrylamide gel and electrophoresis apparatus
-
Detection system (autoradiography for radiolabeled probes, fluorescence imaging for fluorescent probes)
Procedure:
-
Incubate purified RAD51 protein with the labeled DNA probe in the binding buffer in the presence or absence of the inhibitor.
-
Load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis to separate the protein-DNA complexes from the free DNA probe. The protein-DNA complex will migrate slower than the free probe, causing a "shift."
-
Detect the position of the labeled DNA. A decrease in the shifted band in the presence of the inhibitor suggests it interferes with RAD51-DNA binding.
Conclusion
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) is a well-characterized inhibitor of RAD51 that acts by disrupting filament formation.[1] The experimental protocols outlined in this guide provide a framework for validating its inhibitory effect and for comparing its efficacy against other RAD51 inhibitors. The choice of inhibitor and experimental approach will depend on the specific research question, whether it is to elucidate the fundamental mechanisms of DNA repair or to develop novel cancer therapeutics. The provided data and methodologies are intended to support informed decision-making in these endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RAD51 Inhibitor B02 - Immunomart [immunomart.org]
- 3. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 6. icm.unicancer.fr [icm.unicancer.fr]
- 7. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to RAD51 Inhibitors: RI-1 and Beyond
For researchers, scientists, and drug development professionals, understanding the landscape of RAD51 inhibitors is crucial for advancing cancer therapy and DNA repair research. This guide provides an objective comparison of RI-1 with other notable RAD51 inhibitors, supported by experimental data, detailed protocols, and visual pathway diagrams.
RAD51, a key recombinase in the homologous recombination (HR) pathway, is an essential protein for repairing DNA double-strand breaks and maintaining genomic stability.[1] Its overexpression is a common feature in various cancers, contributing to resistance to DNA-damaging therapies.[2] Consequently, inhibiting RAD51 has emerged as a promising strategy to sensitize cancer cells to treatment. This guide focuses on RI-1, a well-characterized RAD51 inhibitor, and compares its performance with other inhibitors, including B02, RI-2, IBR2, and the indirect inhibitor I-BRD9.
Quantitative Comparison of RAD51 Inhibitor Potency
The efficacy of RAD51 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their dissociation constant (Kd). The IC50 value indicates the concentration of an inhibitor required to reduce a specific biological activity by 50%, while the Kd value reflects the binding affinity of the inhibitor to its target. A lower value for both metrics generally signifies a more potent inhibitor.
| Inhibitor | Target/Mechanism | IC50 | Kd | Cell Lines Tested | Reference(s) |
| RI-1 | Covalently binds to Cys319 of RAD51, disrupting filament formation.[3][4][5][6] | 5-30 µM (biochemical); 20-40 µM (cellular) | Not Reported | HeLa, MCF-7, U2OS | [7] |
| B02 | Inhibits RAD51 DNA strand exchange activity.[2][8] | 27.4 µM (biochemical); ~17.7 µM (cellular HR inhibition) | 14.6 µM | HEK293, MDA-MB-231, U-2 OS | [9][10][11] |
| B02-iso | Isomer of B02 with improved potency. | 4.3 µM (cellular HR inhibition) | 14.6 µM | U-2 OS | [9] |
| p-I-B02-iso | A potent analog of B02-iso. | 0.72 µM (cellular HR inhibition) | 1.4 µM | U-2 OS | [9] |
| RI-2 | Reversible inhibitor binding to the same site as RI-1.[4] | 44.17 µM (biochemical) | Not Reported | Not Specified | [12] |
| IBR2 | Disrupts RAD51 multimerization and promotes its degradation.[13][14] | 12-20 µM (cellular) | Not Reported | MDA-MB-468, T315I | [13][14] |
| I-BRD9 | Indirectly inhibits HR by disrupting the RAD51-RAD54 interaction through BRD9 inhibition.[15][16][17] | Not directly applicable (targets BRD9) | Not Reported | OVCAR8, NB4, MV4-11 | [15][16] |
Signaling Pathway and Experimental Workflow
To visually represent the complex processes involved in RAD51-mediated homologous recombination and the experimental procedures used to evaluate its inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Caption: RAD51-mediated homologous recombination pathway and points of inhibitor intervention.
Caption: A typical experimental workflow for evaluating RAD51 inhibitors.
Key Experimental Protocols
RAD51 Foci Formation Assay (Immunofluorescence)
This assay is used to visualize the recruitment of RAD51 to sites of DNA damage within the cell nucleus. A reduction in the number of RAD51 foci following treatment with an inhibitor indicates its efficacy in disrupting the DNA repair process.
Materials:
-
Cell culture reagents
-
Glass coverslips
-
DNA damaging agent (e.g., Mitomycin C, ionizing radiation)
-
RAD51 inhibitor
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.2-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-3% BSA in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of the RAD51 inhibitor for a predetermined time (e.g., 8-24 hours).[6]
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent. For example, treat with 150 nM Mitomycin C for 8 hours.[6]
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[18][19]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.2-0.5% Triton X-100 in PBS for 10 minutes.[18][19]
-
Blocking: Wash the cells with PBS and block with 1-3% BSA in PBS for 1 hour to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-RAD51 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and stain with DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and RAD51 (green) channels. Count the number of RAD51 foci per nucleus in a significant number of cells (e.g., at least 50-100 cells per condition).[6]
DNA Strand Exchange Assay
This biochemical assay directly measures the ability of RAD51 to catalyze the exchange of a single DNA strand with its homologous sequence in a double-stranded DNA molecule. This is a key functional assay to determine the in vitro efficacy of a RAD51 inhibitor.
Materials:
-
Purified human RAD51 protein
-
Single-stranded DNA (ssDNA) oligonucleotide (e.g., fluorescently labeled)
-
Homologous double-stranded DNA (dsDNA)
-
Reaction buffer (containing ATP and an ATP regeneration system)
-
RAD51 inhibitor
-
Gel electrophoresis equipment and reagents
-
Fluorescence imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified RAD51 protein, and the fluorescently labeled ssDNA.
-
Inhibitor Addition: Add varying concentrations of the RAD51 inhibitor or a vehicle control to the reaction mixtures.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to RAD51 and for the formation of the RAD51-ssDNA filament.
-
Initiation of Strand Exchange: Add the homologous dsDNA to the reaction mixture to initiate the strand exchange reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) to allow for strand exchange to occur.
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analysis: Analyze the reaction products by agarose or polyacrylamide gel electrophoresis.
-
Detection: Visualize the DNA bands using a fluorescence imaging system. The formation of a slower-migrating product corresponding to the strand exchange product (D-loop) indicates RAD51 activity.
-
Quantification: Quantify the intensity of the product bands to determine the percentage of strand exchange. Calculate the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The development of small molecule inhibitors targeting RAD51 represents a significant advancement in cancer therapy. RI-1, a covalent inhibitor of RAD51, has been instrumental in validating this therapeutic approach. However, the field has evolved with the discovery of other inhibitors with distinct mechanisms and improved potencies. B02 and its analogs demonstrate that modifications to a chemical scaffold can significantly enhance inhibitory activity. IBR2 offers an alternative mechanism by promoting RAD51 degradation. Furthermore, indirect inhibitors like I-BRD9 highlight the potential of targeting RAD51 regulatory pathways.
For researchers, the choice of inhibitor will depend on the specific experimental goals. RI-1 remains a valuable tool for studying the consequences of direct and irreversible RAD51 inhibition. For studies requiring reversible inhibition, RI-2 may be more suitable. The B02 series offers a range of potencies for structure-activity relationship studies. I-BRD9 provides a means to investigate the interplay between chromatin remodeling and homologous recombination. This comparative guide serves as a foundational resource to aid in the selection and application of these critical research tools in the ongoing effort to exploit DNA repair vulnerabilities in cancer.
References
- 1. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 3. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The bromodomain containing protein BRD-9 orchestrates RAD51–RAD54 complex formation and regulates homologous recombination-mediated repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Immunofluorescence staining and automatic nuclear foci quantification [bio-protocol.org]
- 19. Immunofluorescence and microscopy [bio-protocol.org]
A Head-to-Head Battle in DNA Repair Inhibition: 415713-60-9 (RI-1) vs. B02
For researchers, scientists, and drug development professionals, the targeting of DNA repair pathways presents a promising frontier in cancer therapy. Central to the homologous recombination (HR) pathway is the RAD51 recombinase, a protein frequently overexpressed in tumors and associated with treatment resistance. Two small molecule inhibitors, 415713-60-9 (commonly known as RI-1) and B02, have emerged as key tools to probe and potentially disrupt RAD51 function. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate inhibitor for specific research applications.
At a Glance: Key Differences and Mechanisms of Action
Both RI-1 and B02 are recognized inhibitors of RAD51, a critical enzyme in the homologous recombination (HR) pathway of DNA double-strand break repair. However, they exhibit distinct mechanisms of action. RI-1 is a cell-permeable 1H-Pyrrole-2,3-dione derivative that acts as an irreversible inhibitor by covalently binding to Cysteine 319 on the surface of the RAD51 protein.[1][2] This binding destabilizes the protein-protein interface essential for the formation of the RAD51 nucleoprotein filament, a crucial step for its recombinase activity.[1][2]
In contrast, B02, a quinazolinone derivative, inhibits RAD51 recombinase activity with a reported IC50 of 27.4 µM in a FRET-based DNA strand exchange assay.[3] It is believed to function by disrupting the binding of RAD51 to single-stranded DNA (ssDNA) and interfering with the binding of double-stranded DNA to the RAD51/ssDNA filament.[3] Some evidence also suggests that B02 may act by depleting RAD51 protein levels, particularly after longer incubation times.
Performance Data: A Quantitative Comparison
Direct head-to-head comparisons of RI-1 and B02 in the same experimental systems are limited in the published literature. However, by compiling data from various studies, a comparative overview can be assembled. It is crucial to note that variations in experimental conditions and cell lines can influence the observed efficacy of these inhibitors.
| Parameter | 415713-60-9 (RI-1) | B02 | Reference(s) |
| Target | RAD51 | RAD51 | [1][3] |
| Mechanism of Action | Covalently binds to Cys319 of RAD51, destabilizing filament formation. | Inhibits RAD51 binding to ssDNA and may deplete RAD51 protein levels. | [1][2][3] |
| IC50 (Homologous Recombination) | 5-30 µM (cell-based reporter assays) | 27.4 µM (in vitro FRET assay) | [2][3] |
| Effect on RAD51 Foci Formation | Inhibits formation following DNA damage. | Inhibits irradiation-induced formation. | [1][3] |
| Cellular Effects | Sensitizes cancer cells to DNA cross-linking agents (e.g., Mitomycin C). | Increases sensitivity to cisplatin in vitro and in vivo. | [1][3] |
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is essential to visualize the DNA repair pathways they target and the experimental workflows used to assess their activity.
Detailed Experimental Protocols
Homologous Recombination (HR) Reporter Assay (DR-GFP)
This assay quantifies HR efficiency by measuring the reconstitution of a functional green fluorescent protein (GFP) gene.
Methodology:
-
Cell Line: U2OS cells stably integrated with the DR-GFP reporter construct are commonly used.
-
DSB Induction: A DNA double-strand break is introduced into the reporter construct, typically by transfecting an expression vector for the I-SceI endonuclease.
-
Inhibitor Treatment: Cells are treated with varying concentrations of 415713-60-9 or B02 for a specified duration (e.g., 24-48 hours) following I-SceI transfection.
-
Flow Cytometry: The percentage of GFP-positive cells is quantified by flow cytometry. A reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to a vehicle control indicates inhibition of HR.
Single-Strand Annealing (SSA) Assay
This assay measures the repair of a double-strand break between two repeated sequences.
Methodology:
-
Cell Line: Cells containing an appropriate SSA reporter construct (e.g., SA-GFP) are used.
-
DSB Induction: Similar to the DR-GFP assay, an I-SceI endonuclease is used to create a site-specific double-strand break.
-
Inhibitor Treatment: Cells are incubated with the inhibitors at various concentrations.
-
Analysis: The efficiency of SSA is determined by quantifying the reporter signal (e.g., GFP fluorescence via flow cytometry or by PCR-based methods).
RAD51 Foci Formation Assay (Immunofluorescence)
This assay visualizes the accumulation of RAD51 at sites of DNA damage.
Methodology:
-
Cell Culture and Treatment: Cells are seeded on coverslips and treated with a DNA damaging agent (e.g., ionizing radiation, mitomycin C) in the presence or absence of the RAD51 inhibitor for a defined period.
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.5% Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
-
Microscopy and Quantification: Images are acquired using a fluorescence microscope, and the number of RAD51 foci per nucleus is quantified using image analysis software. A significant decrease in the number of foci in inhibitor-treated cells indicates disruption of RAD51 recruitment or filament formation.
Specificity and Off-Target Effects
A critical consideration for any inhibitor is its specificity. RI-1's covalent and specific binding to Cysteine 319 of RAD51 suggests a high degree of target specificity. Studies have shown that RI-1 does not inhibit the E. coli homolog RecA, which lacks the corresponding cysteine residue.
The specificity of B02 has been demonstrated by its selectivity for human RAD51 over the E. coli homolog RecA.[3] However, as with many small molecule inhibitors, the potential for off-target effects should be carefully considered and evaluated in the context of the specific experimental system. The observation that B02 may deplete RAD51 protein levels could also have broader cellular consequences beyond direct inhibition of its enzymatic activity.
Conclusion and Future Directions
Both 415713-60-9 (RI-1) and B02 are valuable tools for studying the role of RAD51 in DNA repair and for exploring novel anti-cancer strategies. The choice between these inhibitors will depend on the specific research question. RI-1, with its well-defined covalent mechanism of action, may be preferred for studies requiring a rapid and irreversible inhibition of RAD51 filament formation. B02, on the other hand, provides an alternative mechanism of inhibition and has been shown to be effective in sensitizing cancer cells to chemotherapy.
Further head-to-head studies are warranted to provide a more comprehensive and direct comparison of their potency, specificity, and off-target effects across a range of cancer cell lines and in vivo models. The development of more potent and specific analogs of these compounds, such as the recently reported B02 analogs with significantly improved IC50 values for HR inhibition, represents an exciting avenue for future research in this field.
References
Cross-validation of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione activity in different cell lines
A comprehensive analysis of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, also known as MI-1, reveals its potent cytostatic effects on various cancer cell lines, including colorectal adenocarcinoma (Colo-205), breast cancer (MCF-7), and cervix cancer (HeLa). This maleimide derivative demonstrates a significant impact on cell cycle progression, suggesting its potential as a promising candidate for further anticancer drug development.
Researchers have demonstrated that MI-1 exhibits a detectable cytostatic effect on the epithelial cell lines Colo-205, MCF-7, and HeLa.[1] This activity is characterized by an inhibition of cell proliferation, a critical hallmark of cancer. While the precise half-maximal inhibitory concentration (IC50) values for each cell line are not yet publicly available, the observed antiproliferative effects underscore the compound's potential as a therapeutic agent.
Mechanism of Action: A Blockade of the Cell Cycle
The primary mechanism behind the antiproliferative activity of MI-1 appears to be its ability to interfere with the cell cycle. Studies using flow cytometry have shown that treatment with MI-1 leads to a significant decrease in the number of cells in the G2/M and S phases of the cell cycle in Colo-205, MCF-7, and HeLa cells.[1] This suggests that the compound induces a cell cycle arrest, preventing cancer cells from completing the necessary steps for division and proliferation.
The cell cycle is a tightly regulated process involving a series of phases (G1, S, G2, and M) that culminate in cell division. The transitions between these phases are controlled by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The reduction in the G2/M and S phases upon MI-1 treatment points towards a potential interference with the signaling pathways that govern these checkpoints. Key tumor suppressor proteins like p53 and the retinoblastoma protein (Rb) are central to these pathways, and their activation can lead to cell cycle arrest in response to cellular stress or DNA damage. While the direct molecular targets of MI-1 within these pathways are yet to be fully elucidated, the observed phenotype strongly suggests a modulation of these critical cell cycle regulators.
Comparative Efficacy: A Cross-Cell Line Perspective
The consistent cytostatic effect of MI-1 across three distinct cancer cell lines originating from different tissues highlights its broad-spectrum antiproliferative potential. The table below summarizes the observed activity of MI-1 in the tested cell lines.
| Cell Line | Cancer Type | Observed Effect of MI-1 |
| Colo-205 | Colorectal Adenocarcinoma | Cytostatic, Reduction in G2/M+S phases |
| MCF-7 | Breast Cancer | Cytostatic, Reduction in G2/M+S phases |
| HeLa | Cervix Cancer | Cytostatic, Reduction in G2/M+S phases |
Experimental Protocols: Methodologies for Assessing a Novel Compound's Activity
The investigation into the biological activity of MI-1 relies on established and robust experimental methodologies. The following protocols are fundamental to assessing the antiproliferative effects and the mechanism of action of novel chemical entities like MI-1.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., MI-1) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, allowing for the quantification of DNA content and the determination of the cell cycle phase.
Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G1 phase have a 2n DNA content, cells in the S phase have an intermediate DNA content, and cells in the G2 and M phases have a 4n DNA content.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is measured for each cell.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The populations of cells in the G1, S, and G2/M phases are quantified based on their fluorescence intensity.
Visualizing the Path Forward: Signaling Pathways and Experimental Design
To further understand the mechanism of action of MI-1, it is crucial to investigate its impact on the key signaling pathways that regulate the cell cycle.
Figure 1. Simplified representation of the cell cycle regulatory pathways.
The diagram above illustrates the key protein complexes that drive the G1/S and G2/M transitions of the cell cycle, as well as the central roles of the tumor suppressor proteins p53 and Rb. The observed effect of MI-1 on the G2/M+S phases suggests that it may target one or more of the components of these pathways, leading to cell cycle arrest. Further research is needed to pinpoint the exact molecular targets of this promising compound.
References
A Head-to-Head Comparison of RI-1 and Other DNA Damage Response Inhibitors Targeting RAD51
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a critical network of cellular pathways essential for maintaining genomic integrity. A key player in the homologous recombination (HR) pathway of DNA repair is the RAD51 recombinase.[1] Overexpression of RAD51 is observed in various cancers and is associated with resistance to therapies.[2][3] This has made RAD51 an attractive target for the development of novel anticancer agents. This guide provides a comparative overview of RI-1, a well-characterized RAD51 inhibitor, and other small molecules targeting this crucial protein.
Quantitative Comparison of RAD51 Inhibitors
Direct head-to-head studies comparing various RAD51 inhibitors under identical experimental conditions are limited. The following table summarizes the half-maximal inhibitory concentration (IC50) values for RI-1 and other notable RAD51 inhibitors, B02 and IBR2, as reported in various studies. It is important to note that variations in cell lines, assay conditions, and endpoint measurements can influence the observed IC50 values, making direct comparisons between studies challenging.
| Inhibitor | Target | Mechanism of Action | Cell Line | Assay | IC50 (µM) | Reference |
| RI-1 | RAD51 | Covalent modification of Cysteine 319, disrupting RAD51 filament formation.[4][5] | U2OS | Homologous Recombination (DR-GFP) | 5-30 | [5][6] |
| B02 | RAD51 | Inhibits RAD51's DNA-dependent ATPase activity and strand exchange. | U-2 OS | Homologous Recombination (IndDR-GFP) | 17.7 ± 3.89 | [7][8] |
| IBR2 | RAD51 | Disrupts RAD51 multimerization and promotes its proteasomal degradation.[9][10] | K562 | Growth Inhibition | 12.5 | [9] |
| HeLa | Growth Inhibition | 14.5 | [9] | |||
| MDA-MB-231 | Growth Inhibition | 14.2 | [9] | |||
| B02-iso | RAD51 | Isomer of B02 with improved potency. | U-2 OS | Homologous Recombination (IndDR-GFP) | 4.3 ± 0.75 | [7][8] |
| p-I-B02-iso | RAD51 | A more potent halogenated derivative of B02-iso. | U-2 OS | Homologous Recombination (IndDR-GFP) | 0.72 ± 0.07 | [7][8] |
First-generation RAD51 inhibitors, including RI-1, B02, and IBR2, generally exhibit potency in the micromolar range.[2][3] Newer derivatives, such as isomers and halogenated versions of B02, have shown significantly improved potency.[7][8]
Signaling Pathways and Experimental Workflows
Homologous Recombination Pathway and Inhibition
The following diagram illustrates a simplified view of the homologous recombination pathway for DNA double-strand break repair and highlights the points of intervention by RAD51 inhibitors.
Simplified diagram of the Homologous Recombination pathway and points of inhibition by RI-1, IBR2, and B02.
Experimental Workflow for Inhibitor Characterization
The following workflow outlines the key experimental stages for evaluating the efficacy of a novel DNA damage response inhibitor.
A typical experimental workflow for the characterization of a new DNA damage response inhibitor.
Experimental Protocols
Homologous Recombination (HR) Assay using DR-GFP Reporter
This protocol is adapted from established methods to quantify HR efficiency in mammalian cells.[11][12][13]
Objective: To measure the frequency of homologous recombination repair of a DNA double-strand break (DSB).
Principle: The DR-GFP reporter system consists of two non-functional GFP genes.[14] One gene (SceGFP) is inactivated by the insertion of an I-SceI recognition site, while the other (iGFP) is a truncated fragment. When a DSB is induced at the I-SceI site, HR-mediated repair using the iGFP template restores a functional GFP gene, leading to fluorescent cells that can be quantified by flow cytometry.[12][14]
Materials:
-
U2OS or other mammalian cell line stably expressing the DR-GFP reporter.
-
I-SceI expression plasmid (e.g., pCBASceI).
-
Transfection reagent (e.g., Lipofectamine).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding: The day before transfection, seed the DR-GFP reporter cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Inhibitor Treatment (optional): If testing an inhibitor, add the compound at the desired concentrations to the cells and incubate for the specified duration before and after transfection.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, transfect the cells with the I-SceI expression plasmid. Include a control transfected with an empty vector.
-
Add the transfection mix to the cells and incubate.
-
-
Incubation: After transfection, incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Cell Harvest:
-
Wash the cells with PBS.
-
Trypsinize the cells and collect them in culture medium.
-
Centrifuge the cells and resuspend the pellet in PBS or flow cytometry buffer.
-
-
Flow Cytometry:
-
Analyze the cells on a flow cytometer, exciting at 488 nm and measuring green fluorescence emission.
-
Gate on the live cell population using forward and side scatter.
-
Quantify the percentage of GFP-positive cells in each sample.
-
-
Data Analysis: The percentage of GFP-positive cells represents the frequency of HR events. Normalize the results to the control (I-SceI transfection without inhibitor) to determine the inhibitory effect of the compound.
RAD51 Foci Formation Assay (Immunofluorescence)
This protocol outlines the immunofluorescent staining of RAD51 to visualize its accumulation at sites of DNA damage.[6]
Objective: To assess the effect of an inhibitor on the formation of RAD51 nuclear foci following DNA damage.
Materials:
-
Cells grown on glass coverslips.
-
DNA damaging agent (e.g., Mitomycin C, ionizing radiation).
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-RAD51.
-
Secondary antibody: fluorescently-conjugated anti-species IgG.
-
DAPI for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the inhibitor for the desired time.
-
Induce DNA damage by adding a DNA damaging agent or by irradiation and incubate for the appropriate time to allow for foci formation.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains a certain threshold of foci (e.g., >5).
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[15]
Objective: To determine the cytotoxic effect of a compound on a cell population.
Materials:
-
Cells in culture.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Remove the culture medium.
-
Add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
References
- 1. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]
- 2. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DR‐GFP homologous recombination assay [bio-protocol.org]
- 12. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Cytotoxicity - Wikipedia [en.wikipedia.org]
Assessing the specificity of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, a compound also known as RI-1, which has been identified as a potent inhibitor of the RAD51 protein. RAD51 is a key enzyme in the homologous recombination (HR) pathway, a critical DNA repair mechanism. The overexpression of RAD51 is implicated in cancer progression and therapy resistance, making it a compelling target for novel anti-cancer drugs.
This document objectively compares the performance of RI-1 with other known RAD51 inhibitors, supported by available experimental data. It also provides detailed methodologies for the key experiments cited, enabling researchers to replicate and validate these findings.
Mechanism of Action
RI-1 is a small molecule that acts as an irreversible inhibitor of RAD51.[1] Its mechanism of action involves the covalent modification of the cysteine 319 residue on the surface of the RAD51 protein.[1] This modification is thought to destabilize the interface between RAD51 monomers, thereby preventing their assembly into the nucleoprotein filaments required for DNA strand exchange, a crucial step in homologous recombination.[1]
Comparative Analysis of RAD51 Inhibitors
The following table summarizes the available quantitative data for RI-1 and other notable RAD51 inhibitors. While RI-1 shows potent inhibition of RAD51, a comprehensive specificity profile across a broad panel of kinases and other ATPases is not yet publicly available.
| Compound | Synonyms | Primary Target | Mechanism of Action | IC50 (RAD51) | Selectivity Profile |
| 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | RI-1 | RAD51 | Covalent, irreversible inhibitor; binds to Cys319, disrupting filament formation.[1] | 5-30 µM[2][3] | Not active against E. coli RecA.[4] Broader selectivity data is not available. |
| B02 | - | RAD51 | Reversible inhibitor; disrupts RAD51 binding to DNA. | 27.4 µM[2] | Selective for human RAD51 over E. coli RecA (IC50 > 250 µM) and RAD54.[4] |
| RI-2 | - | RAD51 | Reversible inhibitor. | 44.17 µM[2] | Specificity data is limited. |
| IBR2 | - | RAD51 | Disrupts RAD51 multimerization. | Not specified | Potent and specific RAD51 inhibitor.[2] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for RAD51 Inhibition
This assay is used to quantify the binding of RAD51 to single-stranded DNA (ssDNA) and assess the inhibitory effect of compounds like RI-1.
Methodology:
-
Reaction Setup: Reactions are typically performed in a 384-well plate format in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/ml BSA.
-
Compound Incubation: RAD51 protein (final concentration ~100 nM) is pre-incubated with varying concentrations of the test inhibitor (e.g., RI-1) for 15-30 minutes at room temperature.
-
DNA Binding: A fluorescein-labeled ssDNA oligonucleotide (e.g., 40-mer poly(dT), final concentration ~2 nM) is added to the wells.
-
Equilibration: The reaction is allowed to equilibrate for at least 30 minutes at room temperature.
-
Measurement: Fluorescence polarization is measured using a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration is used to calculate the IC50 value, representing the concentration of the inhibitor required to displace 50% of the fluorescently labeled ssDNA from RAD51.
DNA Strand Exchange Assay
This assay directly measures the functional activity of RAD51 in mediating the exchange of strands between homologous DNA molecules.
Methodology:
-
Reaction Components:
-
Single-stranded DNA (ssDNA): Typically a circular ssDNA molecule (e.g., from M13 or φX174 phage).
-
Double-stranded DNA (dsDNA): A linearized dsDNA molecule that is homologous to the ssDNA. One strand of the dsDNA is often radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.
-
RAD51 protein.
-
Replication Protein A (RPA): A single-stranded DNA binding protein that facilitates RAD51 filament formation.
-
ATP: As a cofactor for RAD51 activity.
-
Reaction Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, DTT, and an ATP regeneration system (creatine kinase and phosphocreatine).
-
-
Presynaptic Filament Formation: RAD51 protein is incubated with the ssDNA in the presence of ATP to allow for the formation of the presynaptic filament. RPA is subsequently added to coat any remaining ssDNA and stabilize the filament.
-
Initiation of Strand Exchange: The homologous linear dsDNA is added to the reaction mixture to initiate strand exchange.
-
Time Course and Quenching: Aliquots are taken at various time points and the reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. The gel is then dried and exposed to a phosphor screen or imaged using a fluorescence scanner to visualize the formation of the nicked circular dsDNA product, which indicates successful strand exchange. The intensity of the product band is quantified to determine the extent of the reaction and the inhibitory effect of any tested compounds.
Visualizations
Caption: RAD51-mediated homologous recombination pathway and the inhibitory action of RI-1.
Caption: General experimental workflow for identifying and characterizing RAD51 inhibitors.
Caption: Logical comparison of key features of selected RAD51 inhibitors.
Conclusion
3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (RI-1) is a valuable tool for studying the function of RAD51 and holds promise as a potential therapeutic agent. Its covalent mechanism of action provides potent and sustained inhibition of RAD51's function in homologous recombination. However, a comprehensive assessment of its specificity is crucial for its further development as a drug candidate. The available data indicates selectivity against the bacterial homolog RecA, but a broader screening against a panel of human kinases and other ATP-dependent enzymes is necessary to fully understand its off-target effects.
Compared to other RAD51 inhibitors like B02, RI-1 exhibits a potent inhibitory concentration. The development of both reversible and irreversible inhibitors of RAD51 provides a range of tools for researchers to probe the intricacies of the DNA damage response. Future studies should focus on conducting comprehensive selectivity profiling of RI-1 to solidify its position as a specific and potent inhibitor of RAD51 for both research and therapeutic applications.
References
A Comparative Guide to the Reproducibility of Experiments Using the RAD51 Inhibitor 415713-60-9 (RI-1)
For researchers, scientists, and drug development professionals investigating DNA damage repair pathways, specifically homologous recombination, the small molecule inhibitor with CAS number 415713-60-9, known as RI-1, presents a valuable tool. This guide provides a comprehensive comparison of RI-1 with alternative RAD51 inhibitors, supported by experimental data and detailed protocols to ensure the reproducibility of key experiments.
Mechanism of Action and Performance Comparison
RI-1 is a potent and specific inhibitor of the RAD51 recombinase, a key protein in the homologous recombination (HR) pathway of DNA repair.[1] Its mechanism of action involves the covalent modification of the cysteine 319 residue on the surface of RAD51.[1] This binding event is thought to destabilize the interface between RAD51 monomers, thereby preventing the formation of the RAD51-ssDNA nucleoprotein filament, a critical step for strand invasion and D-loop formation.[1]
The inhibitory effects of RI-1 have been quantified in various biochemical and cell-based assays. It exhibits a half-maximal inhibitory concentration (IC50) for RAD51-mediated D-loop formation of approximately 21.3 µM.[2] In cellular assays, RI-1 inhibits homologous recombination with an IC50 of 13.1 µM.[2]
Several alternative RAD51 inhibitors have been developed, each with distinct properties. A comparison of their performance characteristics is summarized in the tables below.
Quantitative Comparison of RAD51 Inhibitors
Table 1: Biochemical Activity of RAD51 Inhibitors
| Compound | Target | Mechanism | IC50 (D-loop Formation) | IC50 (Other Biochemical Assays) | Reference |
| RI-1 (415713-60-9) | RAD51 | Covalent, inhibits filament formation | 21.3 ± 7.8 µM | 5-30 µM (ssDNA binding) | [2][3] |
| RI-2 | RAD51 | Reversible, inhibits filament formation | Not Reported | 44.17 µM (ssDNA binding) | [3] |
| B02 | RAD51 | Inhibits ssDNA binding & D-loop formation | Not Reported | 27.4 µM (Strand exchange) | [3] |
| RI(dl)-2 | RAD51 | Selective D-loop inhibitor | 11.1 ± 1.3 µM | - | [4] |
| IBR2 | RAD51 | Disrupts RAD51 multimerization | Not Reported | 0.11 µM (BRCA2-RAD51 interaction) |
Table 2: Cellular Activity of RAD51 Inhibitors
| Compound | Cell-based Assay | IC50 (Homologous Recombination) | IC50 (Cell Growth Inhibition) | Reference |
| RI-1 (415713-60-9) | HR efficiency (U2OS cells) | 13.1 ± 1.6 µM | 20-40 µM (LD50 in various cancer cell lines) | [2] |
| RI-2 | HR efficiency | Not Reported | Not Reported | |
| B02 | HR efficiency | Not Reported | Not Reported | |
| RI(dl)-2 | HR efficiency (human cells) | 3.0 ± 1.8 µM | Not Reported | [4] |
| IBR2 | Cell proliferation | Not Reported | 12-20 µM (various cancer cell lines) | |
| IBR120 | Cell proliferation | Not Reported | 4.8-fold more potent than IBR2 in MDA-MB-468 cells | [5][6] |
Signaling Pathway and Experimental Workflow Visualization
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the homologous recombination pathway and a typical experimental workflow for evaluating RAD51 inhibitors.
References
- 1. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
This document provides comprehensive guidance on the proper disposal procedures for 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals should adhere to these protocols to manage waste containing this compound.
Hazard Assessment and Safety Precautions
Based on the structural components of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione, it should be handled as a hazardous substance. Structurally similar compounds, such as N-(2-Chlorophenyl)maleimide and 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, are classified as irritants and are harmful if swallowed, in contact with skin, or inhaled[1][2]. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound or its waste.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended[1]. |
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Contaminated materials such as unused product, filter paper, and disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container must be kept closed when not in use and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Solutions containing 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it into a labeled hazardous waste container[1][3]. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a suitable container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety (EHS) officer.
Disposal Procedure
All waste containing 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Characterization: The waste is classified as a chlorinated organic compound.
-
Disposal Method: The primary recommended method of disposal is through a licensed hazardous waste disposal company. The most common method for chlorinated organic compounds is high-temperature incineration.
-
Labeling and Documentation: Ensure all waste containers are accurately labeled with the chemical name and associated hazards. Complete all necessary hazardous waste manifests as required by your institution and local regulations.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione.
Caption: Disposal workflow for 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
